The synthesis of indeno[1,2-b]indole derivatives is typically achieved through the structural optimization of a tetrahydroindeno[1,2-b]indole-9,10-dione core structure [1]. The general synthesis pathway and key structural features are outlined below.
Figure 1: Generalized synthesis workflow for the core indeno[1,2-b]indole scaffold [1].
The planarity of the fused ring system is crucial for its biological activity. Docking studies confirm that these derivatives share the same binding site as the substrate estrone-3-sulfate on the ABCG2 transporter, indicating that a planar conformation is essential for high-affinity binding and inhibition [1].
Indeno[1,2-b]indole derivatives exhibit significant activity against multiple therapeutic targets. The table below summarizes quantitative data for the most potent compounds.
| Derivative | Primary Target | Key Activity (IC₅₀) | Other Notable Activities |
|---|---|---|---|
| 5-isopropyl-1-methyl-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione (4h) [2] | Casein Kinase II (CK2) | 0.11 µM [2] | - |
| 1,3-dibromo-5-isopropyl-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione (4w) [2] | Casein Kinase II (CK2) | 0.11 µM [2] | - |
| Derivative 5i [1] | Breast Cancer Resistance Protein (ABCG2) | 0.07 µM [1] | Strong stimulatory effect on ABCG2 ATPase activity [1] |
| Other potent derivatives [1] | Breast Cancer Resistance Protein (ABCG2) | IC₅₀ < 0.5 µM [1] | Fully chemosensitize cancer cells overexpressing ABCG2 [1] |
To experimentally characterize the planar conformation and stability of indeno[1,2-b]indoles, you can employ the following techniques, which are referenced in the search results.
X-ray Crystallography: This is the most direct method to confirm planarity. As performed for derivative 5f, single-crystal X-ray diffraction can unambiguously determine the molecular geometry and confirm the planar structure of the fused ring system [1]. The analysis can also reveal bond-length alternation, which is a key indicator of electronic delocalization and aromatic stability.
Docking Studies: Computational docking can be used to explore how the planar scaffold interacts with biological targets. These studies can show that the planar indeno[1,2-b]indole derivatives share a binding site with other planar substrates, providing indirect evidence that planarity is a critical feature for molecular recognition and binding affinity [1].
Thermostabilization Assays: To investigate how the compound stabilizes its target protein, thermal shift assays can be performed. Research shows that these derivatives stabilize the ABCG2 protein structure, as revealed by thermostabilization assays, which can be correlated with their planar structure and high binding affinity [1].
Current studies provide a strong foundation but also highlight areas for further investigation:
The table below summarizes the key characteristics of the indeno[2,1-b]indole scaffold as found in the literature.
| Property | Description | Context & Derivatives |
|---|---|---|
| Molecular Formula | C₁₅H₉N [1] | Base scaffold [1]. |
| Molecular Weight | 203.24 g/mol [1] | Base scaffold [1]. |
| Thermal Stability | High (inferred from structure) [1] | Attributed to a rigid, planar, and fused aromatic configuration [1]. |
| Solubility | Insoluble in polar solvents; readily dissolves in organic solvents (e.g., DCM, toluene) [1] | Characteristic of the base scaffold [1]. |
Most advanced research focuses on derivatives of indeno[1,2-b]indole, a related isomer. These studies highlight a common challenge: balancing high thermal stability with good solubility. Enhancing rigidity often increases the glass transition temperature (T_g) but can reduce solubility due to strong molecular stacking [2].
The following diagram illustrates the property trade-off and design strategies for indeno[1,2-b]indole derivatives, which provide a useful conceptual framework.
Design strategy for balancing key properties in indenoindole derivatives.
Here are detailed protocols for synthesizing the indeno[1,2-b]indole core and its derivatives, reflecting a trend towards greener chemistry.
This method is noted for its mild and environmentally friendly conditions [3].
This method efficiently builds complex derivatives in a single step [4].
Available data for the specific indeno[2,1-b]indole core is limited. Most quantitative studies focus on indeno[1,2-b]indole derivatives tailored for specific applications. Current research prioritizes molecular engineering to balance rigidity/solubility rather than reporting basic physicochemical measurements for the parent scaffold.
The electron-rich character of indeno[2,1-b]indole stems from its fused, planar bicyclic system comprising an indole (benzopyrrole) unit and an indene (benzocyclopentadiene) unit [1].
The table below summarizes the core structural features that contribute to its electron-density distribution.
| Feature | Description | Role in Electron-Richness |
|---|---|---|
| Molecular Formula | C₁₅H₉N [1] | Defines the conjugated carbon-nitrogen backbone. |
| Indole Nitrogen | Nitrogen atom in the pyrrole ring [1] | Introduces a region of high electron density, crucial for electron donation. |
| Extended π-System | Planar, fused aromatic configuration [1] | Allows for electron delocalization across the entire molecule, creating an extended electron cloud. |
| Key Spectroscopic Data | Aromatic protons: NMR signals at δ 7.2–8.5 ppm; Molecular ion peak at m/z 203.1 [1] | Experimentally confirms the aromatic and conjugated nature of the system. |
The rigidity and extensive π-conjugation not only contribute to high thermal stability but are also the foundation for its charge-transfer properties [1]. In dyes, this expanded conjugated system is beneficial for electron delocalization and light absorption [2].
Charge-transfer (CT) interactions occur when electrons move from an electron-rich donor to an electron-poor acceptor. In this compound, this process is intrinsic to its function.
Diagram of the charge transfer process from the donor indenoindole core to an acceptor molecule.
The following experimental and computational data quantify these interactions across different applications.
| Application / Context | Key Quantitative Data / Metric | Experimental/Computational Method |
|---|---|---|
| CK2 Inhibition (Medicinal Chemistry) | IC₅₀ = 0.11 µM for most active derivatives (e.g., 4h, 4w); Binds ATP-binding pocket [3]. | In vitro enzymatic assays; QSAR modeling [3]. |
| Organic Electronics (OSCs/DSSCs) | High electron affinity (EA) = -3.1 eV; Balanced charge mobility (μh = 0.12 cm²/V·s) [1]. | Cyclic Voltammetry (CV); DFT/TD-DFT calculations [1] [4]. |
| Charge Transfer Integral Calculation | Electronic coupling (V) calculated via: V = (J - S(e₁ + e₂)/2) / (1 - S²) [5]. | DFT with TRANSFERINTEGRALS or ELECTRONTRANSFER keys in ADF software [5]. |
This protocol uses quantum chemical software (e.g., ADF) to model charge hopping [5].
TRANSFERINTEGRALS keyword with symmetry turned off (NOSYM). Input the fragment calculation files.The electron-rich this compound scaffold's value lies in its tunability; its electronic and binding properties can be precisely modified through synthetic strategy for targeted applications.
The table below summarizes key bond lengths obtained from the crystal structure of the potent CK2 inhibitor 5-isopropyl-4-(3-methylbut-2-enyloxy)-5,6,7,8-tetrahydro-indeno[1,2-b]indole-9,10-dione (compound 4p), which features an indeno[1,2-b]indole core [1].
| Bond Location (in fused ring system) | Bond Length (Å) | Significance / Role in Protein Binding |
|---|---|---|
| Lactam C=O (position 10) | Not precisely stated | Key interaction: hydrogen-bonded to a structural water molecule in the CK2α ATP-binding site [1]. |
| Lactam C=O (position 9) | Not precisely stated | Key interaction: hydrogen-bonded to a structural water molecule in the CK2α ATP-binding site [1]. |
| Hydrophobic core | Standard aromatic/quinoidal | Stabilizes the flat, hydrophobic structure; fits the narrow, hydrophobic ATP-binding site of CK2α [1]. |
The bond length data was generated through a standard protein-ligand co-crystallization experiment. Here is the detailed methodology [1]:
The unique binding mode of the indeno[1,2-b]indole scaffold to its biological target is crucial for its function. The following diagram illustrates this binding interaction and its downstream effects.
Diagram of the indeno[1,2-b]indole inhibitor's binding mode and its effect on cancer-associated pathways.
Indeno[2,1-b]indole features a rigid, planar structure formed by fusing an indole (benzopyrrole) with an indene (benzocyclopentadiene) unit [1]. This extended π-conjugated system contributes to high thermal stability and makes it suitable for organic electronics [1].
Researchers have developed various synthetic routes, with a strong recent emphasis on efficient, green chemistry approaches. The table below compares common methods, while a novel nanocomposite-catalyzed method is detailed for its efficiency and alignment with green chemistry principles [2] [1].
| Method | Starting Materials | Approx. Yield | Key Advantage |
|---|---|---|---|
| Friedel-Crafts Alkylation/Cyclization [1] | 2-phenylindole derivatives | 45-60% | Scalability |
| Photo-Nazarov Cyclization [1] | 3-acylindole precursors | 70-75% | Excellent regioselectivity |
A prominent green method uses a heterogeneous ZrO₂/CuO nanocomposite catalyst for a one-pot, multi-component synthesis of indeno[1,2-b]indole-9,10-dione derivatives [2].
The primary and most researched application of this compound derivatives is their potent activity as Protein Kinase CK2 inhibitors. CK2 is a serine/threonine kinase that is often upregulated in cancers and supports cell proliferation and survival [3] [4].
The diagram below illustrates the signaling pathway through which CK2 inhibition exerts anticancer effects.
The table below summarizes quantitative data for key derivatives from recent studies.
| Compound / Derivative | Biological Target / Activity | In Vitro IC₅₀ / EC₅₀ / Concentration | Key Findings & Cellular Effects |
|---|---|---|---|
| 4p (Prenyloxy-substituted) [4] | CK2 inhibitor / Anticancer | CK2 IC₅₀ = 25 nM [4] | Inhibited proliferation, migration; induced apoptosis in A431, A549, LNCaP cells [4]. |
| 5a-2 (5-isopropyl-4-methoxy-7-methyl-) [3] | CK2 inhibitor / Anticancer | CK2 IC₅₀ = 25 nM [3] | High intracellular concentration (408.3 nM); strong anti-migratory effect; cytoplasmic localization [3]. |
| Phenolic this compound (e.g., with 7-(3,4-dichlorophenyl) group) [1] | ABCG2 transporter inhibitor / Reverses multidrug resistance | ABCG2 IC₅₀ = 0.2 µM [1] | Reversed mitoxantrone resistance in MCF-7/Adr breast cancer cells by 85% at 10 µM [1]. |
| CX-4945 (Silmitasertib) (Clinical trial candidate for comparison) [3] | CK2 inhibitor | CK2 IC₅₀ = 3.7 nM [3] | Strong pro-apoptotic effect; ~49% localized in nuclear fraction [3]. |
Recent studies highlight the scaffold's versatility and potential for optimization:
This compound is a versatile scaffold with established, potent CK2 inhibitory activity and emerging applications in overcoming multidrug resistance. Future research will likely focus on:
The table below summarizes key activity data for indeno[1,2-b]indole derivatives against specific protein targets.
Table 1: Experimentally Determined Inhibitory Activity (IC50) of Select Indeno[1,2-b]indole Derivatives
| Compound / Derivative Description | Biological Target | Key Activity (IC50) | Significance / Selectivity | Citation |
|---|---|---|---|---|
| MC11 (Tetrabrominated derivative) | Protein Kinase CK2 | 16 nM | Potent inhibition; strong activity against leukemic cell lines [1]. | [1] |
| 4p (5-isopropyl-4-(3-methylbut-2-enyl-oxy) derivative) | Protein Kinase CK2 | 25 nM | High potency; demonstrates membrane permeability [2]. | [2] |
| 4b / 4h / 4w (5-isopropyl derivatives) | Protein Kinase CK2 | 0.11 µM | Early lead compounds; showed selectivity over 22 other protein kinases [3] [4]. | [3] [4] |
| 5i (1-hydroxyl substituted derivative) | ABCG2 (BCRP) | 0.07 µM | High-affinity inhibitor; not transported by ABCG2 [5]. | [5] |
| H 290/51 (Tetrahydro-9-methoxy-7-methyl derivative) | Lipid Peroxidation (in purified lecithin) | pIC50 of 8.2 | Potent antioxidant; more potent than vitamin E (pIC50 5.6) [6]. | [6] |
pIC50 = -logIC50; a higher pIC50 value indicates a more potent inhibitor.
To help you evaluate or replicate key findings, here are the core methodologies from pivotal studies.
Table 2: Overview of Key Experimental Protocols for Indeno[1,2-b]indole Research
| Assay Type | Protocol Summary | Key Observations / Outcomes |
|---|---|---|
| CK2 Inhibition Assay | Recombinant human CK2 catalytic subunit incubated with test compound, ATP, and a peptide substrate. Inhibition measured via radioactivity (32P-ATP incorporation) or fluorescence [3] [4]. | IC50 values determined from dose-response curves. Specificity confirmed by testing against panels of other kinases [3]. |
| ABCG2 Inhibition Assay | Mitoxantrone efflux assay in ABCG2-overexpressing cell lines (e.g., MCF-7/MR). Intracellular mitoxantrone accumulation measured by flow cytometry with/without inhibitor [5]. | Compounds classified as complete or partial inhibitors. Confirmed inhibitors are not themselves transported substrates [5]. |
| X-ray Crystallography (Binding Mode) | Co-crystallization of CK2α/α' paralogs with inhibitor (e.g., compound 4p). Structure solved by molecular replacement [2] [1]. | Revealed unique binding mode: hydrophobic substituents face solvent, oxo groups H-bond with a structural water molecule, not direct hinge region [2]. |
| Photo-Nazarov Cyclization | Irradiation of indole-2-yl vinyl ketone precursor to induce cyclization. Reaction proceeds via a diradical intermediate [7]. | Achieved high yield (91%) and diastereoselectivity for the (6aS, 10aR)-product, enabling efficient synthesis of the core scaffold [7]. |
The following diagrams illustrate the central CK2 inhibition mechanism and the synthetic pathway for the core scaffold.
Figure 1: Unique binding mechanism of indeno[1,2-b]indole inhibitors in CK2α's ATP-site [2] [1].
Figure 2: Synthetic routes to indeno[1,2-b]indole and this compound cores [7] [5].
The evidence indicates that this compound and its isomers are primarily synthetic scaffolds designed for drug discovery. Their biological significance is profound, with the most promising research in:
The search results did not provide explicit evidence of this scaffold's natural occurrence. Its relevance to nature lies in its classification as a "natural product-like" molecule, engineered to possess the complex three-dimensional structure and functional diversity characteristic of bioactive natural products, thereby improving the likelihood of biological activity [7] [8].
The synthesis of the this compound core can be achieved through several cyclization strategies. The table below summarizes two key methods:
| Method | Starting Materials | Key Reagents & Conditions | Yield Range | Key Advantage |
|---|---|---|---|---|
| Friedel-Crafts Alkylation & Cyclization [1] | 2-phenylindole derivatives, α,β-unsaturated ketones (e.g., methyl vinyl ketone) | AlCl3, acid-catalyzed cyclization, dehydrogenation |
45% - 60% | Scalability |
| Photo-Nazarov Cyclization [1] [2] | 3-acylindole precursors (e.g., indole-2-yl vinyl ketone) | UV light (λ = 300 nm), acetonitrile solvent | 70% - 91% | Superior regioselectivity and high yield |
Choosing a Method: The Friedel-Crafts approach is a classic, scalable route. In contrast, the Photo-Nazarov reaction is a more modern, efficient method that offers excellent regioselectivity and is particularly useful for synthesizing natural product analogs [1] [2].
This protocol outlines the synthesis of this compound from 2-phenylindole and methyl vinyl ketone, adapted from published synthetic routes [1].
Workflow Overview
The following diagram illustrates the key stages of the synthesis protocol.
Materials
Procedure
Initial Friedel-Crafts Alkylation:
Acid-Catalyzed Cyclization:
Dehydrogenation (Aromatization):
Characterization Data Pure this compound should exhibit the following properties [1]:
Derivatives of this compound show significant promise in medicinal chemistry. Key activities are summarized below.
| Biological Activity | Derivative Example | Key Quantitative Data & Target | Proposed Mechanism of Action |
|---|
| Antitumor Activity [1] | 5-isopropyl-4-methoxy-7-methyl-5,6,7,8-tetrahydrothis compound-9,10-dione | IC₅₀: 0.8 µM (A549 lung carcinoma cells) Target: Protein kinase CK2 inhibition | Binds ATP-pocket of CK2, disrupting phosphorylation of substrates like Akt, leading to caspase-3-mediated apoptosis. | | Reversal of Multidrug Resistance [1] | 7-(3,4-dichlorophenyl)-4b,5-dihydroindeno[1,2-b]indol-9-ol | IC₅₀: 0.2 µM (ABCG2 transporter) Reversal: 85% reversal of mitoxantrone resistance at 10 µM | Inhibits ABCG2 transporter, blocking drug efflux; phenolic derivatives stimulate ABCG2 ATPase, depleting cellular ATP. | | Antitubercular Activity [1] | 5,5-dimethyl-11-phenyl-4b,5-dihydrothis compound | MIC: 3.13 µg/mL (M. tuberculosis H37Rv) | Disrupts mycolic acid biosynthesis, a critical component of the bacterial cell wall. |
The Friedel-Crafts alkylation cyclization provides a reliable, scalable route to the this compound scaffold. The subsequent derivatives exhibit diverse and potent biological activities, making them promising candidates for development in oncology (particularly as CK2 inhibitors and MDR reversers) and as novel antitubercular agents [1].
Future research directions include hybridizing the this compound core with transition metal complexes for photocatalytic applications and conducting further SAR studies to optimize substituents for enhanced potency and selectivity against targets like the ABCG2 transporter [1].
The photo-Nazarov cyclization of indole-2-yl vinyl ketone provides an efficient method to access the indeno[2,1-b]indole scaffold, a structure found in natural product-like molecules with promising bioactivity [1].
This method is notable for its:
The table below summarizes the core components and outcome of the photo-Nazarov cyclization reaction:
| Parameter | Description / Value |
|---|---|
| Starting Material | Indole-2-yl vinyl ketone [1] |
| Product | This compound (specifically, (6aS, 10aR)-isomer) [1] |
| Reaction Type | Photo-Nazarov Cyclization [1] |
| Reported Yield | 91% [1] |
| Key Feature | Construction of a complex, natural product-like hybrid scaffold [1] |
| Application | Synthesis of analogues with anti-osteoclastogenic activity [1] |
Construction of the this compound Core via Photo-Nazarov Cyclization
Reaction Setup:
Irradiation and Monitoring: 3. Initiation: Place the reaction vessel in a photochemical reactor equipped with a UV lamp (e.g., a 365 nm UV-LED lamp). Irradiate the stirred reaction mixture at room temperature. 4. Monitoring: Monitor the reaction progress by analytical techniques such as Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed, which typically takes a few hours.
Work-up and Purification: 5. Isolation: Once complete, concentrate the reaction mixture under reduced pressure. 6. Purification: Purify the crude residue using flash column chromatography on silica gel. Elute with a hexane/ethyl acetate gradient system to obtain the desired This compound product as a solid.
Analytical Data:
The following diagram illustrates the synthetic workflow from starting material to the final bioactive hybrid analogue, including the key photocyclization step.
caption: Synthetic workflow for this compound/shikimic acid hybrids.
This note details a protocol for constructing the indeno[1,2-b]indol-10(5H)-one core through a palladium-catalyzed tandem cyclization-carbonylation reaction, adapted from a 2023 study [1].
The following workflow diagram illustrates the key stages of the experimental procedure.
The synthetic protocol is versatile, yielding a range of indeno[1,2-b]indol-10(5H)-one derivatives with good efficiency [1].
Table 1: Selected Indeno[1,2-b]indol-10(5H)-one Derivatives and Yields
| Substrate R¹ Group | Substrate R² Group | Reported Yield (%) |
|---|---|---|
| -H | -Ph | 85 [1] |
| -OCH₃ | -C₆H₄-F | 78 [1] |
| -NO₂ | -CH₃ | 65 [1] |
| -Cl | -C₆H₄-OCH₃ | 80 [1] |
The indeno[1,2-b]indole scaffold is a privileged structure in medicinal chemistry due to its diverse biological activities.
Table 2: Documented Biological Activities of Indenoindole Derivatives
| Biological Activity | Potential Application | Key Findings |
|---|---|---|
| Anticancer [1] | Target identification & lead optimization. | Derivatives act as topoisomerase II inhibitors, inducing apoptosis with cell cycle arrest at G2/M phase [1]. |
| Kinase Inhibition [1] | Targeted cancer therapy. | Highly potent and selective indenoindolone-type Pan-FLT3 inhibitors have been discovered [1]. |
| Enzyme Binding [1] | Treatment of sleep disorders. | Specific derivatives function as ligands at the melatonin binding site MT3 [1]. |
Palladium-catalyzed C–H activation is a powerful tool for Late-Stage Functionalization (LSF), enabling direct modification of complex drug molecules. A 2024 study on the anticancer drug Osimertinib demonstrates precise, base-controlled regioselective arylation [2].
This "one substrate–multi reactions–multiple products" strategy accelerates the creation of diverse compound libraries for pharmaceutical screening [2]. The following diagram illustrates this regioselectivity control.
Indeno[2,1-b]indole derivatives belong to a class of fused-ring carbazole compounds. Their appeal lies in extended π-electron systems, high thermal stability, tunable frontier orbital energies, and versatile chemical functionalization, making them excellent candidates for emitter and/or host materials in OLEDs [1].
The core design strategy involves using the this compound (or its carbazole-integrated form, indenocarbazole) as a rigid, electron-donating scaffold, often coupled with an electron-accepting unit to create a bipolar host material with a donor-acceptor (D-A) architecture.
Molecular Design: A prominent example is the molecule PI-IDC (7,7-dimethyl-5-(4-(1-phenyl-1H-phenanthro[9,10-d]imidazole-2-yl)phenyl)-5,7-dihydroindeno[2,1-b]carbazole). In this structure [2]:
Key Photophysical and Thermal Properties: The rigid, planar structure of the indenocarbazole donor imparts high triplet energy, which is essential for preventing exciton energy back-transfer from the guest emitter to the host [1]. It also contributes to excellent thermal and morphological stability, as evidenced by high glass transition temperatures (Tg), which helps form uniform and stable amorphous films [2] [3].
Devices utilizing these hosts have demonstrated high efficiency and stability.
Table 1: Performance Summary of OLEDs Using Indenocarbazole-Based Hosts
| Host Material | Emitter Type | Device Color | Max. External Quantum Efficiency (EQE) | Key Performance Features | Source |
|---|---|---|---|---|---|
| PI-IDC | Phosphorescent | Red | 22.14% (at 1000 cd/m²) | Low efficiency roll-off at high brightness [2] | |
| PI-IDC | Phosphorescent | Green | Not Specified | Luminance of 16,260 cd/m² [2] | |
| INDY (Indole-based, for reference) | Phosphorescent | Green | Not Specified | 27.33 cd/A, 12.26 lm/W (solution-processed) [3] | |
| INDY (Indole-based, for reference) | Phosphorescent | Red | 12.61% | 17.20 cd/A, 9.82 lm/W (solution-processed) [3] |
This section outlines general methodologies for synthesizing and characterizing this compound-derived host materials, based on procedures reported in the literature.
The following workflow details the key steps for creating a molecule like PI-IDC.
After synthesis, materials and devices must be rigorously characterized.
Material Characterization:
OLED Fabrication & Testing:
This compound and its derivatives represent a highly promising class of materials for developing high-performance OLED host materials. Their rigid, planar structure facilitates the creation of hosts with high triplet energy, excellent thermal stability, and balanced bipolar charge transport. By following the molecular design principles and experimental protocols outlined above, researchers can effectively synthesize and optimize these materials for efficient and stable OLED devices.
This compound represents a promising fused bicyclic system that has garnered significant attention in the field of organic photovoltaics (OPVs) due to its unique electronic properties and structural versatility. This molecular framework consists of an indole moiety (benzopyrrole) fused with an indene unit (benzocyclopentadiene), creating a rigid, planar, and extensively conjugated system that facilitates excellent charge transport properties. The compound's molecular formula is C₁₅H₉N, with a molecular weight of 203.24 g/mol, featuring a distinct aromatic configuration that contributes to its high thermal stability and favorable electronic characteristics for solar energy applications [1].
The significance of this compound derivatives in organic photovoltaics stems from their electron-rich nature and extended π-conjugation, which enables efficient light harvesting and charge separation—two critical processes in photovoltaic energy conversion. The nitrogen atom in the indole ring introduces regions of high electron density, facilitating participation in charge-transfer interactions that are essential for high-performance organic solar cells. These materials have demonstrated particular utility in both polymer solar cells and dye-sensitized solar cells (DSSCs), offering researchers a versatile molecular platform for developing next-generation photovoltaic technologies [2] [3]. The global shift toward renewable energy sources has accelerated research into organic photovoltaics as promising alternatives to conventional silicon-based solar cells, with this compound-based materials emerging as important candidates in this rapidly evolving field.
The This compound framework possesses several intrinsic properties that make it particularly suitable for photovoltaic applications. Its planar structure and extended π-conjugation system enable efficient electron delocalization, which enhances charge carrier mobility—a critical parameter for solar cell performance. The molecular rigidity of this fused ring system contributes to high thermal stability, allowing it to withstand the operational temperatures encountered in photovoltaic devices. Spectroscopic analysis reveals distinct NMR signals for aromatic protons in the δ 7.2–8.5 ppm range, while X-ray crystallography studies show bond lengths of approximately 1.38–1.42 Å for the conjugated double bonds, consistent with extensive aromatic delocalization [1].
The electronic properties of the this compound core can be modified through strategic molecular engineering. The nitrogen atom in the indole ring creates electron-rich regions that participate in charge-transfer interactions, while the fused indene unit extends the π-system, reducing the band gap and enhancing light absorption capabilities. These inherent characteristics make this compound an excellent building block for both donor and acceptor materials in organic solar cells, with its high electron affinity (EA = -3.1 eV) particularly beneficial for charge separation and transport processes in photovoltaic devices [1].
Table 1: Key Molecular Modifications for Performance Enhancement
| Modification Type | Specific Approach | Impact on Properties | Performance Outcome |
|---|---|---|---|
| Donor-Acceptor Architecture | Alternating donor-acceptor segments in polymer backbone | Enhanced intramolecular charge transfer, reduced bandgap | PCE up to 3.72% in PIIDTBT polymer devices [2] |
| End-Capped Unit Engineering | Introduction of electron-withdrawing end groups (DF1-DF5 series) | Lowered LUMO energy, red-shifted absorption | λmax up to 844.58 nm, Eg as low as 1.82 eV [4] [5] |
| π-Bridge Incorporation | Thiophene spacers between donor and acceptor units | Increased conjugation length and planarity | Improved hole mobility (1.94×10⁻⁴ cm²/V·s) [2] |
| Side Chain Optimization | Alkyl chains (octyl) on sp³ carbon of indene ring | Enhanced solubility without disrupting conjugation | Better film formation and device processability [2] |
| Asymmetric Design | Unidirectional replacement technique in INTIC derivatives | Increased dipole moment, enhanced molecular stacking | Higher PCE values in asymmetric vs symmetric designs [5] |
The donor-acceptor (D-A) architecture represents one of the most effective strategies for optimizing this compound-based photovoltaic materials. This approach involves constructing polymeric or molecular structures with alternating electron-rich (donor) and electron-deficient (acceptor) segments, creating a "push-pull" system that enhances intramolecular charge transfer. When this compound is incorporated as a donor moiety in combination with acceptors like benzothiadiazole (BT), the resulting materials exhibit deep-lying HOMO energy levels (around -5.37 eV), which contribute to higher open-circuit voltage (VOC) in devices [2].
End-capped unit engineering has proven particularly successful in optimizing the properties of this compound-based non-fullerene acceptors. Computational studies on the INTIC derivative series (DF1-DF5) demonstrated that introducing strongly electron-withdrawing end groups can significantly reduce the band gap energy (Eg) to as low as 1.82 eV while extending absorption maxima (λmax) into the near-infrared region (up to 844.58 nm). These modifications enhance light-harvesting capabilities and improve electronic properties, potentially leading to higher short-circuit current density (JSC) and power conversion efficiency (PCE) [4] [5]. The strategic incorporation of thiophene π-bridges further enhances molecular planarity and extends conjugation, improving charge transport properties as evidenced by increased hole mobility values.
The synthesis of the this compound core structure can be accomplished through several well-established methodologies, each with distinct advantages and limitations. The Friedel-Crafts alkylation and cyclization approach involves reacting 2-phenylindole derivatives with α,β-unsaturated ketones in the presence of Lewis acids such as AlCl₃, followed by acid-catalyzed cyclization. This method yields the target tetracyclic structure with moderate efficiency (45-60% yield) and offers scalability advantages, though it requires precise control of reaction conditions to prevent over-oxidation [1].
A more recent advancement employs photo-Nazarov cyclization of 3-acylindole precursors to construct the indeno[1,2-b]indole core. This innovative approach involves irradiating a solution of 3-acetylindole in acetonitrile with UV light (λ = 300 nm), which induces a 6π-electrocyclic ring closure to form the tetracyclic structure with superior regioselectivity and improved yields (70-75%). This method has proven particularly valuable in synthesizing natural product analogs like janthitrem B, demonstrating its versatility and efficiency [1].
Table 2: Comparison of Synthetic Methods for this compound Core
| Method | Starting Materials | Reaction Conditions | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Friedel-Crafts | 2-Phenylindole, α,β-unsaturated ketones | AlCl₃, acid-catalyzed cyclization | 45-60 | Scalability, established protocol | Stringent condition control required |
| Photo-Nazarov Cyclization | 3-Acylindole precursors | UV light (λ = 300 nm), acetonitrile | 70-75 | Superior regioselectivity, higher yields | Specialized equipment needed |
| Fischer Indole Method | Indanone, phenyl hydrazine | Acid-catalyzed cyclization (HCl) | Moderate | Direct route to tetracycle fused system | - |
The synthetic protocol for the Fischer Indole method represents another viable approach, as demonstrated in the synthesis of indeno[1,2-b]indole derivatives for conjugated polymers. This route begins with indanone and phenyl hydrazine dissolved in absolute ethanol and refluxed at 80°C to form an intermediate phenylhydrazone, which is subsequently cyclized using concentrated HCl to yield the tetracycle fused π-conjugated indenoindole system [2].
For photovoltaic applications, the this compound core typically requires further functionalization and incorporation into larger conjugated systems. The synthesis of π-conjugated ladder-type polymers based on indeno[1,2-b]indole donors and benzothiadiazole acceptors has been successfully achieved through Suzuki polymerization methods. A representative synthesis involves the following steps:
This approach has yielded polymers such as PIIBT and PIIDTBT, with the latter incorporating thiophene π-spacer units between the indeno[1,2-b]indole donor and benzothiadiazole acceptor to extend conjugation and enhance planarity. The molecular weights achieved through this method are typically in the range of Mn = 14,200-15,500 g/mol with PDI of 1.92-2.08, as determined by gel permeation chromatography (GPC) against polystyrene standards [2].
For D-π-A type organic dyes used in dye-sensitized solar cells (DSSCs), the synthesis involves creating structures with indeno[1,2-b]indole as the electron donor, a benzene or thiophene ring as the π-bridge, and various acceptor groups (cyanoacrylic acid, rhodanine-3-acetic acid, or 2-(1,1-dicyanomethylene)rhodanine [DCRD]). The synthetic route typically proceeds through five major steps: (1) synthesis of the intermediate compound 1, (2) consecutive two-step alkylation reactions, (3) bromination, (4) Suzuki cross-coupling, and (5) Knoevenagel condensation to attach the acceptor groups [3].
Machine learning (ML) approaches have revolutionized the discovery and optimization of this compound-based photovoltaic materials by enabling rapid prediction of key properties without resource-intensive synthetic procedures and experimental characterization. Recent studies have demonstrated the successful application of ML models to predict exciton binding energy (Eb)—a critical parameter for organic solar cell performance—using datasets comprising 1631 data points. These models achieved impressive R² values of 0.88-0.98 during Eb predictions, indicating high predictive accuracy [6].
The standard protocol for ML-assisted screening involves:
This approach significantly accelerates the materials discovery process, allowing researchers to focus experimental efforts on the most promising candidates with predicted high performance, thereby reducing development time and costs.
Density Functional Theory (DFT) calculations provide invaluable insights into the electronic properties and structure-property relationships of this compound-based photovoltaic materials. The standard computational protocol involves:
For this compound derivatives, the B3LYP functional with 6-31G(d,p) basis set has been identified as particularly appropriate, providing theoretical λmax values that closely match experimental measurements (e.g., 752 nm for INTIC derivatives in chloroform) [5].
Table 3: Key Computational Parameters for this compound Derivatives
| Computational Method | Application | Key Output Parameters | Typical Values for Optimized Structures |
|---|---|---|---|
| DFT/B3LYP/6-31G(d,p) | Geometry optimization, FMO analysis | HOMO/LUMO energies, Band gap (Eg) | Eg = 1.82-2.10 eV [5] |
| TD-DFT | Excited state properties | Absorption maxima (λmax), Excitation energy | λmax = 844.58 nm (DF5) [5] |
| PDOS Analysis | Electron density distribution | Charge localization patterns | Donor/acceptor contribution quantification |
| TDM Analysis | Electron-hole coherence | Exciton binding, Charge transfer character | Interfacial charge separation efficiency |
| MEP Analysis | Molecular reactivity | Electrostatic potential surfaces | Nucleophilic/electrophilic reaction sites |
Additional computational analyses include Partial Density of States (PDOS) to quantify the contribution of different molecular fragments to frontier orbitals, Transition Density Matrix (TDM) analysis to evaluate electron-hole coherence and charge transfer characteristics, and Molecular Electrostatic Potential (MEP) mapping to identify reactive sites. These comprehensive computational protocols enable researchers to predict photovoltaic performance and guide molecular design before undertaking complex synthetic procedures [5].
The fabrication of bulk heterojunction (BHJ) polymer solar cells incorporating this compound-based materials follows well-established protocols with specific optimization for these particular materials. The standard procedure involves:
For indeno[1,2-b]indole-co-benzothiadiazole-based polymers such as PIIDTBT, the optimized device fabrication conditions include active layer annealing at 80°C for 10 minutes and the use of chlorobenzene as the processing solvent, yielding power conversion efficiencies up to 3.72% [2].
Comprehensive characterization of this compound-based photovoltaic devices involves both standardized testing protocols and specialized analytical techniques:
For this compound-based small molecule acceptors in organic solar cells, optimized devices have demonstrated promising performance metrics including VOC values up to 1.37 V, minimal binding energies as low as 0.34 eV, and dipole moments as high as 21.98 D, contributing to enhanced power conversion efficiencies [5].
Through extensive experimental and computational studies, several critical structure-property relationships have emerged for this compound-based photovoltaic materials:
Planarity and conjugation effects: The planar structure of the this compound core enhances π-π stacking between molecular backbones, leading to improved hole mobility and short-circuit current density (JSC). Incorporation of thiophene π-spacer units in polymers like PIIDTBT significantly increases planarity, resulting in enhanced light-harvesting ability and hole mobility (1.94 × 10⁻⁴ cm²/V·s) compared to analogous structures without π-spacers [2].
Energy level modulation: Strategic molecular design enables precise control of HOMO and LUMO energy levels. This compound-based polymers such as PIIDTBT exhibit deep-lying HOMO levels (-5.37 eV), which contribute to higher open-circuit voltage (VOC) in devices. End-group engineering in small molecule acceptors allows for further tuning of LUMO levels, optimizing the energy offset with donor materials for efficient charge separation while minimizing energy loss [4] [2].
Alkyl chain effects: The introduction of solubilizing alkyl chains (e.g., octyl groups) on the sp³ carbon of the indene ring enhances processability without significantly disrupting the conjugated backbone. These chains improve solubility in organic solvents, enabling better film formation and device performance, while the specific positioning of these chains minimizes steric interactions with the planar conjugated system [2] [3].
Dipole moment enhancement: Asymmetric design strategies in this compound-based acceptors increase dipole moments (up to 21.98 D in DF2), promoting stronger intermolecular interactions and enhanced molecular stacking in solid-state films, which improves charge transport properties and device performance [5].
Table 4: Performance Summary of this compound-Based Photovoltaic Materials
| Material Type | Device Structure | VOC (V) | JSC (mA/cm²) | FF (%) | PCE (%) | Key Features |
|---|---|---|---|---|---|---|
| PIIDTBT Polymer [2] | ITO/PEDOT:PSS/PIIDTBT:PC₇₁BM/Ca/Al | 0.85 | 8.18 | 53.5 | 3.72 | Thiophene π-spacer, deep HOMO (-5.37 eV) |
| PIIBT Polymer [2] | ITO/PEDOT:PSS/PIIBT:PC₇₁BM/Ca/Al | 0.90 | 4.07 | 49.1 | 1.80 | Without π-spacer, higher VOC |
| QX15 Dye [3] | DSSC with cyanoacrylic acid acceptor | 0.81 | 11.0 | - | 6.29 | Indeno[1,2-b]indole donor, benzene π-bridge |
| QX18 Dye [3] | DSSC with DCRD acceptor, thiophene bridge | 0.66 | 13.8 | - | 6.23 | Thiophene π-bridge, broader absorption |
| DF5 Acceptor [5] | Computational prediction | - | - | - | - | Lowest bandgap (1.82 eV), NIR absorption |
Optimization strategies for this compound-based photovoltaic materials include:
π-Bridge engineering: Incorporating thiophene spacers between donor and acceptor units extends conjugation and enhances planarity, as demonstrated by the superior performance of PIIDTBT compared to PIIBT (3.72% vs 1.80% PCE) [2].
End-group selection: For small molecule acceptors, strongly electron-withdrawing end groups such as those in the DF series (DF1-DF5) reduce band gaps and extend absorption into the near-infrared region, potentially enhancing light harvesting and current generation [5].
Blend composition optimization: Systematic variation of donor-acceptor ratios in bulk heterojunction devices, typically in the range of 1:1 to 1:4 (w/w), to achieve optimal phase separation and bicontinuous networks for efficient charge separation and transport.
Processing conditions: Control of solvent selection, solution concentration, thermal annealing temperature, and time to optimize active layer morphology and device performance. For indeno[1,2-b]indole-based polymers, chlorobenzene with annealing at 80°C for 10 minutes has proven effective [2].
The application of machine learning-assisted design has further accelerated the optimization process, enabling researchers to efficiently explore vast chemical spaces and identify promising molecular structures with predicted high performance before undertaking complex synthetic procedures [6].
This compound-based materials represent a promising class of compounds for organic photovoltaic applications, offering a versatile molecular platform that can be engineered for both polymer solar cells and dye-sensitized solar cells. The protocols outlined in this document provide comprehensive guidance for the synthesis, computational screening, device fabrication, and performance optimization of these materials. Key advantages of the this compound system include its inherent planarity, extended π-conjugation, and tunable electronic properties, which enable the rational design of materials with optimized energy levels, absorption characteristics, and charge transport properties.
Future research directions for this compound-based photovoltaics include the development of multi-component systems with complementary absorption profiles, further refinement of asymmetric design strategies to enhance dipole moments and molecular packing, and integration of machine learning approaches with high-throughput experimentation to accelerate materials discovery. Additionally, the application of these materials in tandem solar cell architectures and emerging photovoltaic technologies represents promising avenues for achieving higher power conversion efficiencies. As research in this field continues to advance, this compound-based materials are positioned to play an increasingly important role in the development of efficient, stable, and commercially viable organic photovoltaics.
Protein kinase CK2 (formerly known as casein kinase II) is a serine/threonine kinase that plays a fundamental role in cellular homeostasis and is frequently dysregulated in cancer. CK2 exists as a tetrameric holoenzyme composed of two catalytic subunits (CK2α and/or CK2α') and two regulatory subunits (CK2β) [1] [2]. Unlike most kinases, CK2 is constitutively active and does not require activation by upstream signaling events. CK2 phosphorylates hundreds of substrates involved in critical cellular processes including cell growth, proliferation, apoptosis, migration, and DNA repair [1] [2]. The kinase is recognized as a master regulator of multiple signaling pathways commonly dysregulated in cancer, such as PI3K/Akt, NF-κB, Wnt/β-catenin, and JAK/STAT pathways [2].
In cancer cells, CK2 is often overexpressed and its elevated levels are associated with poor prognosis in multiple cancer types [3] [2]. CK2 exerts anti-apoptotic functions and promotes cell survival through multiple mechanisms, including phosphorylation of caspase substrates and stabilization of anti-apoptotic proteins [2] [4]. Importantly, cancer cells display a non-oncogene addiction to CK2, making it an attractive therapeutic target [4]. The indeno[1,2-b]indole scaffold has emerged as a promising chemical platform for developing potent and effective CK2 inhibitors with demonstrated anticancer activity across various tumor models [5] [6].
Table 1: Biochemical profiling of lead indeno[1,2-b]indole derivatives and reference compounds
| Compound | CK2 IC₅₀ (nM) | Molecular Weight (g/mol) | Cellular CK2 Inhibition | Intracellular Concentration |
|---|---|---|---|---|
| 5a-2 | 25 nM | 323.39 | >75% at 20 µM | 408.3 nM |
| CX-4945 (Silmitasertib) | 3.7 nM | 364.97 | >75% at 20 µM | 119.3 nM |
| 4p | 25 nM | 379.45 | ~70% at 20 µM | Not determined |
| AB668 (bivalent) | Ki = 41 nM | Not specified | Caspase-3 activation | Not determined |
The indeno[1,2-b]indole derivative 5a-2 (5-isopropyl-4-methoxy-7-methyl-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione) demonstrates potent inhibition of CK2 with an IC₅₀ of 25 nM in biochemical assays [5]. Although this value is slightly higher than the reference inhibitor CX-4945 (IC₅₀ = 3.7 nM), compound 5a-2 achieves significantly higher intracellular concentrations (408.3 nM vs. 119.3 nM), explaining its comparable efficacy in cellular CK2 inhibition assays [5]. Structure-activity relationship (SAR) studies have revealed that an N-isopropyl group at position 5, an alkyl group at position 7, and an alkoxy group at position 4 are critical for optimizing the inhibitory potential of indeno[1,2-b]indole derivatives [5].
Table 2: Antiproliferative and anti-migratory effects of indeno[1,2-b]indole derivatives
| Cancer Type | Cell Line | Compound | Effect on Viability/ proliferation | Anti-migratory Activity | Apoptosis Induction |
|---|---|---|---|---|---|
| Prostate | LNCaP | 5a-2 | Moderate inhibition | Strong inhibition (~70%) | Moderate |
| Lung | A549 | 5a-2 | IC₅₀ = 0.8 µM | Significant inhibition | Not specified |
| Skin | A431 | 5a-2 | >75% CK2 inhibition at 20 µM | Not specified | Not specified |
| Renal | 786-O | AB668 | Reduced viability | Not specified | Caspase-3 activation |
| Various | Panel of 140 lines | SGC-CK2-1 | Limited effects | Not applicable | Not applicable |
The indeno[1,2-b]indole derivative 5a-2 demonstrates broad-spectrum anticancer activity across multiple tumor cell lines, including A431 (skin), A549 (lung), and LNCaP (prostate) models [5]. In A549 lung carcinoma cells, 5a-2 exhibits an IC₅₀ of 0.8 µM, comparable to the clinical candidate CX-4945 (IC₅₀ = 0.5 µM) [7]. Live-cell imaging studies have revealed differential biological responses to various CK2 inhibitors: while CX-4945 exhibits stronger pro-apoptotic effects, 5a-2 demonstrates more potent anti-migratory activity [5]. This functional specialization appears linked to differences in subcellular localization, with 5a-2 predominantly localized in the cytoplasm (71%) while CX-4945 shows greater nuclear accumulation (49%) [5].
Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of indeno[1,2-b]indole derivatives against purified CK2 holoenzyme.
Materials and Reagents:
Procedure:
Data Analysis: Calculate percentage inhibition relative to DMSO control and determine IC₅₀ values using non-linear regression analysis (four-parameter logistic curve) with appropriate software (GraphPad Prism, R, etc.).
Purpose: To quantify intracellular accumulation of indeno[1,2-b]indole derivatives using HPLC-MS/MS.
Materials and Reagents:
Procedure:
Data Analysis: Normalize intracellular compound concentrations to total cellular protein content and calculate the intracellular accumulation ratio relative to extracellular concentration.
Purpose: To evaluate functional responses to indeno[1,2-b]indole treatment using real-time live-cell imaging.
Materials and Reagents:
Procedure for Apoptosis Monitoring:
Procedure for Migration Monitoring:
Data Analysis: Calculate apoptosis index (caspase-positive objects/total objects) or migration rate (change in gap area over time) for treated versus control cells.
Diagram 1: CK2 signaling networks in cancer biology. CK2 phosphorylates multiple substrates across key cancer-relevant pathways, promoting tumor survival, proliferation, and drug resistance.
The diagram illustrates the pleiotropic nature of CK2 signaling in cancer cells. CK2 simultaneously modulates multiple pro-survival pathways while inhibiting tumor suppressor functions. Through phosphorylation of Akt (at Ser129) and PTEN, CK2 robustly activates the PI3K/Akt signaling axis, a central driver of cell survival and growth [2]. Concurrently, CK2 enhances NF-κB-mediated transcription by promoting IκBα degradation and directly phosphorylating the p65 subunit of NF-κB [2]. The kinase also provides direct anti-apoptotic signaling by phosphorylating caspase substrates like BID, preventing their conversion to pro-apoptotic fragments [2]. Additionally, CK2 contributes to therapy resistance through enhancement of DNA repair mechanisms and regulation of drug efflux pumps [4].
Diagram 2: Molecular interactions of CK2 inhibitors and their functional consequences. Different inhibitor classes target distinct sites on CK2, resulting in varied biological outcomes influenced by subcellular localization.
The molecular interactions between indeno[1,2-b]indole derivatives and CK2 involve competitive binding at the ATP-binding pocket of the catalytic subunits [5]. The flat, tetracyclic structure of indeno[1,2-b]indoles is designed to complement the unique geometry of the CK2 active site, which is notably smaller and more polar than that of other kinases [5] [2]. Recent structural studies with bivalent inhibitors like AB668 reveal that simultaneous engagement of both the ATP-binding site and the adjacent αD allosteric pocket can achieve exceptional selectivity [8]. The subcellular distribution of CK2 inhibitors significantly influences their functional specificity; indeno[1,2-b]indole derivatives predominantly accumulate in the cytoplasmic compartment (71% for 5a-2), correlating with potent anti-migratory effects, while more nuclear-localized inhibitors like CX-4945 exhibit stronger pro-apoptotic activity [5].
The differential subcellular localization of indeno[1,2-b]indole derivatives opens interesting therapeutic opportunities. The predominant cytoplasmic accumulation of compound 5a-2 makes it particularly suitable for targeting CK2-dependent migration and invasion processes, suggesting potential application in metastasis prevention [5]. Furthermore, the ability of indeno[1,2-b]indole derivatives to achieve high intracellular concentrations despite moderate biochemical potency highlights the importance of cellular pharmacokinetics in drug development.
CK2 inhibition represents a promising strategy to overcome drug resistance in cancer therapy. CK2 modulates multiple resistance mechanisms, including:
The indeno[1,2-b]indole scaffold provides a versatile platform for developing dual-targeting inhibitors. For instance, structural modifications have yielded compounds that simultaneously inhibit both CK2 and the breast cancer resistance protein ABCG2, potentially addressing multidrug resistance through a single molecular entity [4].
Indeno[1,2-b]indole derivatives represent a promising class of CK2 inhibitors with demonstrated efficacy across various cancer models. Their unique subcellular distribution patterns and potent anti-migratory activity differentiate them from other CK2-targeting compounds. The well-established synthetic routes for indeno[1,2-b]indole core formation, including Friedel-Crafts alkylation and photo-Nazarov cyclization, facilitate further medicinal chemistry optimization [7]. Future research directions should explore combination therapies pairing indeno[1,2-b]indole-based CK2 inhibitors with conventional chemotherapeutic agents, targeted therapies, or immunomodulators. Additionally, the development of isoform-selective inhibitors or compounds with tailored subcellular localization patterns may enhance therapeutic precision while minimizing potential off-target effects.
Multidrug resistance (MDR) remains a major clinical challenge in oncology, significantly limiting the efficacy of conventional chemotherapy. One of the primary mechanisms underlying MDR involves the overexpression of ATP-binding cassette (ABC) transporters, which function as efflux pumps that reduce intracellular concentrations of chemotherapeutic agents. Among these transporters, ABCG2 (also known as Breast Cancer Resistance Protein, BCRP) has emerged as a critical mediator of resistance to multiple anticancer drugs, including mitoxantrone, topotecan, methotrexate, and various tyrosine kinase inhibitors. ABCG2 is a "half-transporter" of 655 amino acids that functions as a homodimer, with broad substrate specificity that encompasses numerous chemotherapeutic agents. Its expression is not limited to cancer cells but is also found in normal tissues, including the intestinal epithelium, blood-brain barrier, and mammary glands, where it contributes to the pharmacokinetic profiles of many drugs.
The strategic inhibition of ABCG2 has been pursued as a promising approach to overcome MDR in cancer therapy. However, the development of clinically viable inhibitors has faced significant challenges, including toxicity issues (e.g., fumitremorgin C), lack of specificity, and poor clinical efficacy. Recent research has identified indeno[1,2-b]indole derivatives as a novel class of potent and selective ABCG2 inhibitors with favorable pharmacological properties. These compounds were initially developed as casein kinase II (CK2) inhibitors but were subsequently optimized through structure-activity relationship studies to enhance their ABCG2 inhibitory activity while reducing interaction with CK2, resulting in compounds with improved specificity and reduced cytotoxicity. This application note provides comprehensive experimental protocols and analytical data to support the evaluation of indeno[1,2-b]indole derivatives as ABCG2 inhibitors in multidrug-resistant cancer models.
The indeno[1,2-b]indole derivatives investigated as ABCG2 inhibitors comprise two primary structural classes: ketonic tetrahydroindeno[1,2-b]indole-9,10-diones and phenolic 9-hydroxyindeno[1,2-b]indol-10-ones. Structural optimization has focused on modifications at several key positions, including the N5-side chain (typically phenethyl or phenylpropyl groups), substituents on the D-ring (hydroxyl, methoxy, or O-prenyl groups at various positions), and the degree of aromatization of the C-ring. These modifications have demonstrated significant effects on both ABCG2 inhibition potency and specificity relative to other ABC transporters like P-glycoprotein (ABCB1) and MRP1 (ABCC1). The phenolic derivatives generally exhibit enhanced inhibitory potency compared to their ketonic counterparts, with IC₅₀ values frequently below 0.5 μM, while maintaining low cytotoxicity and improved selectivity for ABCG2 over other ABC transporters.
Table 1: Structure-Activity Relationship of Selected Indeno[1,2-b]indole Derivatives
| Compound ID | Core Structure | N5-Substituent | D-Ring Substituent | ABCG2 IC₅₀ (μM) | Selectivity (vs. P-gp/MRP1) |
|---|---|---|---|---|---|
| 5a | Ketonic | 2-methoxyphenethyl | H | 0.25 | Selective |
| 5i | Ketonic | phenethyl | 1-OH | 0.07 | Selective |
| 5h | Ketonic | phenethyl | 1-OH, 7-CH₃ | 0.42 | Selective |
| 5f | Ketonic | phenethyl | 4-OH | 0.18 | Selective |
| 5d | Ketonic | phenethyl | 3-OH | 2.71 | Selective |
| 5n | Ketonic | 2-methoxyphenethyl | 4-O-prenyl | 4.09 | Selective |
| 6d | Phenolic | 3-methoxyphenethyl | H | 0.05* | Selective |
*Estimated from experimental data [1]
The inhibitory potency of indeno[1,2-b]indole derivatives has been systematically quantified through multiple assay systems, establishing a comprehensive pharmacological profile for this chemical class. The most potent compounds in the series demonstrate complete inhibition of ABCG2-mediated transport at concentrations of 1-2 μM, with IC₅₀ values ranging from 0.05 to 0.25 μM. Importantly, these compounds exhibit a high ratio between cytotoxicity (IG₅₀) and ABCG2 inhibition potency (IC₅₀), indicating a favorable therapeutic window. Structure-activity relationship studies have revealed that specific structural features dramatically influence inhibitory activity, with the position of hydroxyl groups on the D-ring being particularly critical. For instance, relocation of a hydroxyl group from position 1 to position 3 can result in a 38-fold reduction in potency (comparing compounds 5i and 5d), highlighting the exquisite sensitivity of ABCG2 inhibition to specific molecular interactions.
Table 2: Biological Activity Profiles of Optimized Indeno[1,2-b]indole Derivatives
| Parameter | Ketonic Derivatives | Phenolic Derivatives | Reference Compound (Ko143) |
|---|---|---|---|
| Typical IC₅₀ Range (μM) | 0.07-4.09 | 0.05-0.5 | 0.01-0.1 |
| Cytotoxicity (IG₅₀, μM) | >10 | >10 | ~5 |
| IG₅₀/IC₅₀ Ratio | >24-143 | >20-200 | ~50 |
| ABCG2 ATPase Stimulation | Strong | Strong | Strong |
| P-gp Inhibition | Minimal | Minimal | Moderate at high concentrations |
| MRP1 Inhibition | Minimal | Minimal | Moderate at high concentrations |
Indeno[1,2-b]indole derivatives exert their ABCG2 inhibitory effects through multiple complementary mechanisms that distinguish them from other inhibitor classes. These compounds are not transported by ABCG2 but instead function as high-affinity inhibitors that interact directly with the transporter's substrate-binding site. Experimental evidence indicates that they bind stably to the transmembrane domains (TMDs) of ABCG2, potentially in a non-competitive manner with respect to conventional substrates. This interaction results in conformational stabilization of the transporter, as demonstrated by thermostabilization assays and resistance to proteolytic digestion. Unlike substrates that typically stimulate ATP hydrolysis, indeno[1,2-b]indoles produce a complex modulation of ABCG2 ATPase activity, with some derivatives causing strong stimulation while others exhibit mixed effects on ATP hydrolysis, suggesting subtle differences in their precise mechanisms of action.
The binding site for indeno[1,2-b]indole derivatives appears to overlap with that of estrone-3-sulfate, a classic ABCG2 substrate, as confirmed through docking studies and competition experiments. However, these inhibitors do not interfere with the binding of the conformation-sensitive antibody 5D3, indicating that they stabilize a particular conformational state of the transporter without preventing all conformational changes. This stabilization effect may underlie the ability of some indeno[1,2-b]indole derivatives to promote ABCG2 degradation after prolonged exposure, representing a potential "two-mode" inhibitory mechanism involving both acute inhibition of transport function and chronic reduction of transporter expression levels.
Beyond direct inhibition of ABCG2 transport function, understanding the regulatory pathways controlling ABCG2 expression provides additional strategies for overcoming multidrug resistance. Research has established that ABCG2 expression is directly regulated by the Hedgehog (Hh) signaling pathway through a functional GLI transcription factor binding site in the ABCG2 promoter. Inhibition of Hh signaling using cyclopamine-KAAD or SANT antagonists significantly reduces ABCG2 mRNA and protein levels in diffuse large B-cell lymphoma (DLBCL) models, establishing a direct transcriptional link between oncogenic signaling and drug efflux capability. Additionally, the PI3K/AKT signaling pathway positively regulates ABCG2 expression in multiple myeloma, with suppression of this pathway using LY294002 or rapamycin counteracting the protective effects of ABCG2 against chemotherapeutic drugs.
The tumor microenvironment further modulates ABCG2 expression through paracrine signaling mechanisms. Co-culture of DLBCL cells with HS-5 stromal cells increases ABCG2 mRNA and protein levels via Hh pathway activation, resulting in enhanced chemotolerance to doxorubicin and methotrexate. This stromal-induced chemoresistance can be abrogated by either ABCG2 inhibition with fumitremorgin C or Hh pathway inhibition with cyclopamine-KAAD, suggesting combination therapeutic approaches that simultaneously target the tumor cells and their supportive microenvironment.
Figure 1: Signaling pathways regulating ABCG2 expression and mechanisms of indeno[1,2-b]indole inhibition. ABCG2 is transcriptionally regulated by Hedgehog signaling through GLI transcription factors and the PI3K/AKT pathway. Indeno[1,2-b]indole derivatives inhibit ABCG2 through both acute transport inhibition and chronic degradation pathways.
Vesicle transport assays provide a direct biochemical method for evaluating ABCG2 function and inhibition. This section details the preparation of ABCG2-enriched membrane vesicles and the subsequent transport assays.
Cellular assays provide critical information about the functional consequences of ABCG2 inhibition in intact cells, including enhanced drug accumulation and reversal of chemoresistance.
Figure 2: Comprehensive screening workflow for evaluating ABCG2 inhibition by indeno[1,2-b]indole derivatives. The tiered approach progresses from primary functional assays to mechanistic studies, enabling identification and characterization of promising inhibitors.
When selecting indeno[1,2-b]indole derivatives for further development as ABCG2 inhibitors in combination cancer therapy, researchers should prioritize compounds with the following characteristics:
The translational potential of indeno[1,2-b]indole derivatives as ABCG2 inhibitors depends on several factors beyond their in vitro efficacy. Future development should address:
Recent evidence suggests that combination approaches targeting both ABCG2 function and its upstream regulators (e.g., Hh or PI3K/AKT pathways) may provide enhanced reversal of multidrug resistance while potentially reducing the required doses of individual agents, thereby minimizing toxicity concerns.
Indeno[1,2-b]indole derivatives represent a promising class of potent and specific ABCG2 inhibitors with demonstrated efficacy in reversing multidrug resistance in various cancer models. Their unique mechanism of action, involving both acute inhibition of transport function and potential chronic effects on transporter stability, distinguishes them from previously described ABCG2 inhibitors. The comprehensive experimental protocols provided in this application note will facilitate further investigation and development of these compounds as potential combination therapies for multidrug-resistant cancers. Future research directions should focus on optimizing the pharmacokinetic properties of lead compounds, validating their efficacy in patient-derived xenograft models, and exploring their interactions with signaling pathways that regulate ABCG2 expression.
The following table summarizes the core experimental data for lead indeno[1,2-b]indole compounds in A549 lung cancer models.
Table 1: Key Experimental Data for Indeno[1,2-b]indole Derivatives in A549 Models
| Compound Name / ID | Primary Target / Mechanism | In Vitro Anti-Proliferative Activity (EC₅₀ in A549 cells) | Cellular CK2 Inhibition (at 20 µM) | Key Demonstrated Phenotypic Effects in A549 cells | Cellular Uptake / Pharmacokinetics |
|---|---|---|---|---|---|
| 5a-2 [1] [2] | CK2 inhibitor (IC₅₀ = 25 nM) | Information Missing | >75% inhibition [1] | Strong anti-migratory activity; weaker pro-apoptotic effect [1] | High intracellular concentration (408.3 nM); predominantly cytoplasmic localization (71%) [1] |
| 4p [3] | CK2 inhibitor (IC₅₀ = 25 nM) | 18.2 ± 6.0 µM [3] | 36% inhibition [3] | Disruption of spheroid cohesion; anti-proliferative and pro-apoptotic effects [3] | Rapid, high cellular uptake (~5 µM after 1h); low metabolic stability [3] |
| CX-4945 (Silmitasertib) [1] [2] | CK2 inhibitor (Clinical benchmark) | Information Missing | >75% inhibition [1] | Strong pro-apoptotic and anti-proliferative effects [1] | Lower intracellular concentration (119.3 nM); 49% nuclear localization [1] |
Below are detailed methodologies for key experiments used to generate the data above, adapted from the cited literature.
This protocol measures the ability of a compound to engage its target within the cellular environment [3].
This protocol uses live-cell imaging to dynamically assess multiple anti-cancer phenotypes [1] [3].
This protocol determines the intracellular concentration and subcellular distribution of the test compound, which is crucial for understanding its mechanism [1].
The primary molecular target of indeno[1,2-b]indoles like 5a-2 and 4p is the serine/threonine protein kinase CK2. This enzyme is constitutively active and overexpressed in many cancers, where it promotes cell survival and proliferation [3] [4]. The following diagram illustrates the proposed mechanism of action and the consequent phenotypic effects in A549 lung carcinoma cells.
The experimental workflow for characterizing these compounds, from in vitro testing to mechanistic insight, is summarized below.
Indeno[1,2-b]indole derivatives represent a promising class of CK2 inhibitors with demonstrated efficacy against A549 lung carcinoma cells. The critical differentiator for their biological activity appears to be their subcellular distribution; cytoplasmic localization favors anti-migratory effects, while nuclear localization enhances pro-apoptotic activity [1]. Future research should focus on:
Tuberculosis (TB) remains a leading cause of morbidity and mortality worldwide, with the emergence of multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains posing a significant challenge to global health efforts. The Mycobacterium tuberculosis genome, through mutation and structural adaptations, has developed mechanisms to evade commonly used drugs, either by reducing drug accumulation, enzymatic inactivation, or decreasing binding affinity to target genes. This evolving resistance landscape necessitates the development of new anti-tubercular agents with novel mechanisms of action distinct from current therapeutics. [1]
Indole-containing small molecules represent a promising scaffold in antimicrobial drug discovery due to their diverse pharmacological activities and structural resemblance to various protein targets. The indeno[2,1-b]indole framework, in particular, has emerged as a novel chemical entity with demonstrated potential against Mycobacterium tuberculosis. These polycyclic heterocyclic compounds combine structural rigidity with synthetic versatility, allowing for extensive derivatization to optimize antimicrobial properties while potentially mitigating resistance mechanisms. [2] [1] Their development aligns with current priorities in TB drug discovery, which emphasize agents capable of targeting persistent bacilli and shortening treatment duration. [3]
Indeno-fused heterocycles with demonstrated anti-mycobacterial activity primarily include indeno[2,1-b]indoles, indeno[1,2-c]quinolines, and related structural analogs. These compounds share a common polycyclic framework but differ in the position and nature of heteroatoms, which significantly influences their biological activity and mechanism of action. [2] [4]
The This compound scaffold typically features a fused system containing both pyrrole and benzene rings, which can be further modified at various positions to enhance potency and selectivity. Structure-activity relationship (SAR) studies have revealed that substituents on the indole nitrogen, modifications to the fused ring system, and incorporation of specific functional groups dramatically influence anti-tubercular activity. For instance, the introduction of aryl amine derivatives at specific positions has yielded compounds with remarkable activity against M. tuberculosis H37Rv. [2]
Table 1: Anti-tubercular Activity of Select this compound Derivatives
| Compound ID | Chemical Structure | MIC (μg/mL) | Cytotoxicity (Vero Cells) | Target/Mechanism |
|---|---|---|---|---|
| Compound 3k | 5,5-dimethyl-11-phenyl-4b,5,5a,10,10a,11,11a,12-octahydro-10,11,12-triaza-indeno[2,1-b]fluorene | 40 μg/mL | >80% cell viability at 100 μg/mL | Enoyl acyl carrier protein reductase inhibition [2] |
| Series 3a-3l | Varied aryl amines in similar this compound scaffold | 40-100 μg/mL | >80% cell viability at 100 μg/mL | Docking studies predicted high binding affinity [2] |
| Indole-2-carboxamide 8g | N-rimantadine-indoleamide with specific substitutions | 0.32 μM (0.16 μg/mL*) | IC50 (Vero cells) = 40.9 μM, SI = 128 | MmpL3 inhibition [3] |
| Indole-2-carboxamide 8f | Structural analog of 8g | 0.62 μM (0.31 μg/mL*) | IC50 (Vero cells) = 39.9 μM | MmpL3 inhibition with dual antitumour activity [3] |
| Indole-2-carboxamide 5c | Novel indole-2-carboxamide derivative | <1 μM | Not specified | MmpL3 inhibition (iniBAC induction) [5] |
Note: Conversion based on approximate molecular weight of 500 g/mol for illustrative purposes
Table 2: Comparative Activity of Related Heterocyclic Compounds Against M. tuberculosis
| Compound Class | Representative Compound | MIC Value | Cytotoxicity Profile | Key Structural Features |
|---|---|---|---|---|
| Indeno[1,2-c]quinoline | (E)-N′-[6-(4-hydroxypiperidin-1-yl)-11H-indeno[1,2-c]quinolin-11-ylidene]isonicotinohydrazide (12) | 0.96 μg/mL | >85% cell viability at 20 μg/mL | Hydroxypiperidine substitution, isonicotinohydrazide side chain [4] |
| Indeno[1,2-c]quinolin-11-one | 6-(4-hydroxypiperidin-1-yl)-11H-indeno[1,2-c]quinolin-11-one (3d) | 2.09 μg/mL | 91.23% survival rate at 20 μg/mL | Carbonyl at position 11, hydroxypiperidine at position 6 [4] |
| Indole-4-carboxamides | Not specified | Sub-micromolar range | Not specified | Prodrugs of tryptophan antimetabolite (4-aminoindole) [6] |
| Indole-2-carboxamides (Series 5-19) | Adamantyl-substituted unsubstituted indole | 0.03-0.12 μM (M. tb) | Minimal cytotoxicity observed | Adamantyl connection point crucial for activity [7] |
Principle: This protocol describes the environmentally benign synthesis of 5,5-dimethyl-11-phenyl-4b,5,5a,10,10a,11,11a,12-octahydro-10,11,12-triaza-indeno[2,1-b]fluorene derivatives via simultaneous Knoevenagel and Michael-type reactions using dibutylamine as an organocatalyst. [2]
Materials:
Procedure:
Notes:
Principle: This protocol describes the determination of minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv strain using a standardized microdilution method. [3] [7]
Materials:
Procedure:
Quality Control:
Principle: This assay evaluates the inhibition of MmpL3 transporter activity through detection of iniBAC induction using a reporter gene system, confirming the mechanism of action for indole-2-carboxamides. [5] [8]
Materials:
Procedure:
Interpretation:
The following diagram illustrates the mechanism of action of this compound derivatives through inhibition of the MmpL3 transporter, a key target in mycobacterial cell wall synthesis:
Diagram 1: Mechanism of MmpL3 inhibition by this compound derivatives leading to bacterial cell death
The MmpL3 transporter is responsible for shuttling trehalose monomycolate (TMM), a precursor of mycolic acids, across the mycobacterial plasma membrane to the outer cell envelope. Mycolic acids constitute the major lipid component of the mycobacterial outer membrane, providing hydrophobicity and impermeability that protect the bacterium from antibiotics and host immune factors. [3]
This compound derivatives, particularly the indole-2-carboxamide subclass, bind directly to MmpL3, inhibiting its transport function. This disruption leads to:
The This compound scaffold appears to optimize interactions with the MmpL3 binding pocket through its planar aromatic system and specific substituents that enhance binding affinity while maintaining selectivity over mammalian targets. [5] [8]
Quantitative Structure-Activity Relationship (QSAR) models have been successfully developed for indeno-fused heterocycles, enabling prediction of anti-tubercular activity based on molecular descriptors. These computational approaches facilitate rational drug design by identifying critical structural features contributing to potency and selectivity. [9]
Molecular docking studies against enoyl acyl carrier protein reductase have predicted that this compound derivatives possess high binding affinity towards this target, providing structural insights for further optimization. [2] Additionally, simulated annealing protocols have been employed to understand protein-ligand dynamics and identify key interactions at the MmpL3 binding site, revealing specific residues critical for inhibitor binding. [5] [8]
The integration of these computational approaches with experimental validation has accelerated the identification of promising candidates, with several compounds progressing to preclinical development stages. For instance, indole-2-carboxamide derivatives have demonstrated potent activity against MDR and XDR strains of M. tuberculosis, highlighting their potential as next-generation anti-tubercular agents. [5]
Future research should focus on:
The continued development of this compound derivatives represents a promising avenue for addressing the critical need for novel anti-tubercular agents with new mechanisms of action against drug-resistant tuberculosis. [1] [3] [5]
Oxidative stress resulting from lipid peroxidation represents a fundamental pathophysiological mechanism in numerous cardiovascular conditions, including myocardial ischemia-reperfusion injury, atherosclerosis, and heart failure. The indeno[2,1-b]indole class of compounds constitutes a novel series of potent inhibitors of lipid peroxidation with demonstrated protective effects in various models of cardiovascular injury. These synthetic antioxidants exhibit a unique molecular framework that confers significantly enhanced potency compared to endogenous antioxidants like vitamin E, addressing the pharmacological limitations of natural antioxidants such as slow tissue incorporation and limited accessibility in acute situations [1] [2]. The lead compound H290/51 (cis-5,5a,6,10b-tetrahydro-9-methoxy-7-methylthis compound) has emerged as a particularly promising agent, demonstrating exceptional efficacy in protecting myocardial tissue from ischemia-reperfusion injury through its potent inhibition of lipid peroxidation chain reactions [1].
The molecular structure of indenoindoles incorporates a redox-active chromophore with oxidation potentials in organic solvents ranging between 0.2 and 1.5 V, which is fundamental to their free radical-scavenging capabilities [3]. This electrochemical property enables these compounds to effectively interrupt the propagation phase of lipid peroxidation by neutralizing lipid peroxyl radicals, thereby preserving membrane integrity and cellular function under oxidative stress conditions. Unlike the highly lipophilic vitamin E, which integrates slowly into cellular membranes, indenoindoles possess balanced hydrophilicity-lipophilicity characteristics that facilitate rapid cellular penetration and access to sites of reactive oxygen species generation, making them particularly suitable for therapeutic intervention in acute ischemic events [2].
The antioxidant potency of indenoindoles has been systematically evaluated across multiple in vitro model systems, demonstrating consistent superiority over reference antioxidants. The inhibitory potencies (pIC₅₀ values, where pIC₅₀ = -log[IC₅₀]) provide a quantitative measure of effectiveness, with higher values indicating greater potency. Table 1 summarizes the comparative performance of lead indenoindole compounds against reference antioxidants in diverse lipid peroxidation models:
Table 1: Antioxidant Potency (pIC₅₀) of Indenoindoles Across Model Systems
| Compound | Soybean Lecithin (Fe²⁺/Ascorbate) | Rat Renal Tissue (Hypoxia/Reoxygenation) | LDL Oxidation (Macrophages) |
|---|---|---|---|
| H 290/51 | 8.2 | 6.9 | 8.7 |
| H 290/30 | 8.0 | 6.9 | 8.3 |
| Vitamin E | 5.6 | <5.0 | <5.0 |
| BHT | 6.6 | - | 6.9 |
Data adapted from [3]
The data reveal that H290/51 and H290/30 consistently outperform conventional antioxidants across all tested systems, exhibiting 30- to 100-fold greater potency than vitamin E in the soybean lecithin model system [3]. This remarkable efficacy advantage is particularly evident in the more biologically complex LDL oxidation model, where both indenoindoles demonstrated exceptional activity while vitamin E showed minimal effect.
In isolated neonatal rat ventricular myocytes subjected to hypoxia-reoxygenation injury, H290/51 exhibited concentration-dependent protection against membrane damage, as quantified by lactate dehydrogenase (LDH) leakage. The compound demonstrated a pIC₅₀ value of 7.2 ± 0.4 (approximately 63 nM) for reducing LDH leakage by 50%, with nearly complete inhibition achieved at 1 μM concentration [2]. This exceptional cellular protective efficacy at nanomolar concentrations underscores the therapeutic potential of indenoindoles for mitigating oxidative cellular damage in ischemic heart disease.
The myocardioprotective efficacy of H290/51 has been rigorously evaluated in large animal models of myocardial ischemia-reperfusion injury. In a porcine model of coronary occlusion followed by reperfusion, pretreatment with H290/51 resulted in a significant reduction in infarct size compared to untreated controls [1]. This structural preservation was paralleled by improved functional recovery, as evidenced by enhanced restoration of left ventricular function following the ischemic insult. The compound's protective mechanism involves the inhibition of lipid peroxidation chain reactions initiated by oxygen free radicals generated during reperfusion, thereby preserving cardiomyocyte integrity and contractile function [1].
The timing of administration appears critical to the therapeutic efficacy of indenoindoles in ischemia-reperfusion scenarios. Intervention before reperfusion maximizes cardioprotection, consistent with the concept that these compounds primarily target the burst of reactive oxygen species that occurs immediately upon restoration of blood flow to ischemic tissue. This temporal consideration supports their potential application in clinical settings such as thrombolytic therapy, percutaneous coronary interventions, and cardiac surgery, where the onset of reperfusion can be anticipated and pharmacologically preconditioned [1].
Beyond direct cardiomyocyte protection, indenoindoles demonstrate significant beneficial effects on coronary vascular function following prolonged cardiac storage, with implications for cardiac transplantation. In canine hearts stored for 24 hours in cardioplegic solution containing H290/51 (1 μM), endothelium-dependent relaxations mediated by receptor activation (response to UK 14,304 and bradykinin) were effectively preserved compared to significant impairment in untreated controls [4]. This selective protection of endothelial receptor-coupled signaling pathways highlights the ability of indenoindoles to maintain specific vascular functions compromised by oxidative stress during cardiac storage.
Notably, endothelium-independent relaxations to isoproterenol and nitric oxide remained intact across all experimental groups, indicating that the smooth muscle responsiveness was unaffected by storage and that H290/51 specifically addresses endothelial dysfunction induced by oxidative stress [4]. This vascular protective property suggests potential applications beyond acute myocardial infarction, including improvement of donor heart viability in transplantation and prevention of vascular complications in atherosclerosis.
The Lipid Peroxidation Inhibition Capacity (LPIC) assay provides a robust method for evaluating antioxidant efficacy in membrane-mimetic environments that better reflect in vivo conditions compared to homogeneous solution-based assays [5]. The protocol can be configured in two modalities: LPIC(Mixed), where antioxidants are mixed with preformed liposomes; and LPIC(Inco), where antioxidants are incorporated during liposome formation.
Liposome Preparation: Prepare unilamellar liposomes from purified soybean lecithin or synthetic phospholipids (e.g., phosphatidylcholine) using thin-film hydration and extrusion techniques. Incorporate the fluorescent probe 4,4-difluoro-5-(4-phenyl-1,3-butadienyl)-4-bora-3a,4a-diaza-s-indacene-3-undecanoic acid (0.5-1 mol%) during lipid film formation for detection.
Peroxidation Induction: Initiate lipid peroxidation using 2,2'-azobis(2-amidinopropane)hydrochloride (AAPH, 10-50 mM) as a water-soluble radical initiator in buffer (pH 7.4, 37°C).
Antioxidant Application: For LPIC(Mixed), add test compounds (indenoindoles at 0.1-10 μM) to preformed liposomes. For LPIC(Inco), incorporate antioxidants during liposome preparation.
Fluorescence Monitoring: Measure fluorescence intensity (excitation 488 nm, emission 515 nm) at regular intervals over 60-120 minutes. Calculate inhibition percentage relative to antioxidant-free controls.
This method reliably demonstrates that indenoindoles provide superior membrane protection compared to reference antioxidants, with LPIC(Mixed) values typically exceeding LPIC(Inco) values due to more accessible membrane interaction [5].
The following protocol adapted from established methodologies [6] [3] evaluates the inhibition of Fe²⁺-ascorbate induced lipid peroxidation in biological samples:
Tissue Preparation: Prepare homogenate supernatant (10% w/v) from rat renal cortex or myocardial tissue in ice-cold 0.1 M Tris-HCl buffer (pH 7.4). Centrifuge at 10,000 × g for 15 minutes at 4°C.
Reaction Setup: To 100 μL of homogenate supernatant, add 30 μL of Tris-HCl buffer (0.1 M, pH 7.4) and test compounds (indenoindoles at concentrations ranging from 10⁻⁹ to 10⁻⁵ M).
Peroxidation Initiation: Add 30 μL of freshly prepared 25 μM ferrous sulfate to initiate lipid peroxidation. Adjust final volume to 300 μL with deionized water.
Incubation: Incubate reaction mixture at 37°C for 60 minutes.
TBARS Quantification: Stop reaction by adding 300 μL of 8.1% sodium dodecyl sulfate, followed by 600 μL of acetic acid/HCl (pH 3.4) and 600 μL of 0.8% thiobarbituric acid (TBA). Heat mixture at 100°C for 60 minutes, cool, and measure absorbance at 532 nm.
Calculation: Calculate percentage inhibition using the formula: % Inhibition = [(A₅₃₂reference - A₅₃₂sample) / A₅₃₂reference] × 100 where A₅₃₂reference is the absorbance without test compound and A₅₃₂sample is the absorbance with test compound.
This protocol reliably demonstrates the superior efficacy of H290/51 (pIC₅₀ = 6.9) compared to vitamin E (pIC₅₀ < 5.0) in renal tissue hypoxia-reoxygenation models [3].
The isolated perfused rat heart model provides a standardized system for evaluating the cardioprotective efficacy of indenoindoles under controlled conditions [2]:
Heart Isolation and Perfusion: Anesthetize rats (250-300 g) with sodium pentobarbital (60 mg/kg i.p.). Excise hearts rapidly and mount on Langendorff perfusion system. Perfuse retrogradely via aorta with Krebs-Henseleit buffer (37°C, pH 7.4, gassed with 95% O₂/5% CO₂) at constant pressure (70-80 mm Hg) or flow (10-12 mL/min).
Stabilization and Baseline Measurements: Allow 20-30 minutes for stabilization. Monitor functional parameters throughout experiment: left ventricular developed pressure, heart rate, coronary flow rate, and electrocardiogram.
Drug Administration: Add H290/51 (0.1-1 μM) to perfusion buffer 10 minutes before global ischemia and maintain during reperfusion.
Global Ischemia: Induce no-flow global ischemia by completely stopping perfusion for 30-40 minutes. Maintain temperature at 37°C.
Reperfusion: Reestablish perfusion for 30-60 minutes. Collect coronary effluent at defined intervals for biochemical analysis (LDH, creatine kinase, lipid peroxidation markers).
Infarct Size Quantification: Following reperfusion, stain hearts with triphenyltetrazolium chloride (1% in buffer, 37°C, 10-15 minutes) to differentiate viable (red) from necrotic (pale) tissue. Quantify infarct size using planimetry or image analysis.
This model demonstrated that H290/51 (1 μM) significantly improves functional recovery and reduces enzyme release during reperfusion following 40 minutes of global ischemia [2].
The cardioprotective effects of indenoindoles primarily involve the interruption of lipid peroxidation chain reactions in cellular membranes, but also encompass modulation of specific signaling pathways implicated in oxidative stress response and cellular survival. The following diagram illustrates the key mechanisms through which indenoindoles exert their myocardioprotective effects:
Figure 1: Mechanisms of Indenoindole-Mediated Myocardioprotection
The mechanistic pathway illustrates how indenoindoles like H290/51 target multiple stages of ischemia-reperfusion injury:
Radical Scavenging: Indenoindoles directly neutralize reactive oxygen species (O₂•⁻, OH•, H₂O₂) generated during reperfusion, preventing the initiation of lipid peroxidation cascades [1].
Chain Termination: The compounds interrupt the propagation phase of lipid peroxidation by donating hydrogen atoms to lipid peroxyl radicals (LOO•), forming stable resonance-stabilized indenoindole radicals that cannot further propagate the chain reaction [3].
Membrane Stabilization: Through their balanced lipophilicity-hydrophilicity profile, indenoindoles incorporate into cellular membranes where they protect polyunsaturated fatty acids from oxidative degradation, thereby maintaining membrane integrity and fluidity [2].
Endothelial Protection: By reducing oxidative stress in coronary endothelium, indenoindoles preserve receptor-coupled signaling pathways and nitric oxide bioavailability, maintaining appropriate vascular tone and perfusion [4].
Additionally, emerging evidence suggests that antioxidant compounds may influence specific signaling pathways involved in post-infarction remodeling and senescence. Although not explicitly demonstrated for indenoindoles in the available literature, bioinformatics approaches have revealed that certain antioxidants can modulate the TCR signaling pathway, downregulate phosphorylation of CD3 and CD28, and reduce inflammatory infiltration in post-infarction myocardium [7]. Such mechanisms could contribute to the overall cardioprotective profile of potent antioxidant compounds like H290/51.
The this compound class of compounds, particularly the lead molecule H290/51, represents a promising therapeutic strategy for conditions involving oxidative myocardial damage. With demonstrated superiority over conventional antioxidants in multiple model systems, these compounds offer a robust pharmacological approach to targeting lipid peroxidation in cardiovascular diseases. The detailed protocols provided enable standardized evaluation of antioxidant efficacy and cardioprotective potential across in vitro and ex vivo systems. Future research directions should focus on clinical translation, combination therapies with reperfusion strategies, and exploration of potential applications in other pathological conditions where lipid peroxidation plays a central role.
| Challenge | Possible Cause | Solution & Optimization Strategy |
|---|
| Low Yield | Decomposition of indole under oxidative conditions [1] | • Precisely control temperature (e.g., 0°C) [1] • Use a stabilizing acid additive like TFA [1] | | | Sub-optimal catalyst/oxidant system [1] | • Use Cu(OAc)₂ (20 mol%) with Na₂S₂O₈ as oxidant [1] • Avoid common but less effective oxidants like K₂S₂O₈ or (NH₄)₂S₂O₈ [1] | | | Unreactive starting material [2] | • For Pd-catalyzed route, ensure substrate has a 5-benzoyl group to facilitate cyclization [2] | | Side Reactions/Poor Selectivity | High reactivity of indole leading to polyalkylation [3] | • Introduce an electron-withdrawing group (e.g., nitro) on the indole substrate [3] | | | Competing reaction pathways [4] | • Employ metal triflate catalysts (e.g., Y(OTf)₃) to favor C-3 acylation over N-acylation [4] |
This method provides a direct route to spirocyclic indolenines containing the indeno[2,1-b]indole scaffold from a 2,2′-diphenyl-1H,1′H-3,3′-biindole precursor [1].
Key Reaction:
Reaction Setup:
Reaction Conditions:
Work-up & Isolation:
Notes: Substrates with electron-donating groups (e.g., methyl, methoxyl) on the phenyl ring provide moderate yields (48-64%), while halides (Cl, Br, F) are tolerated [1].
This approach builds the this compound framework through a tandem C-H activation and amination sequence [2].
Key Reaction:
Reaction Setup:
Reaction Outcome:
Note: This method is highly specific to the substrate's structure. The 5-benzoyl group on the indolizine is crucial for the reaction to proceed [2].
The following diagram illustrates the two primary synthetic pathways for constructing the this compound core, helping you visualize the logical relationship between these methods.
Q1: Why is temperature control critical in the copper-catalyzed method? Indole derivatives are prone to decomposition under oxidative conditions. Performing the reaction at a controlled temperature of 50°C is essential to prevent this decomposition and achieve high yields (e.g., 90%). Lower temperatures (e.g., 25°C) significantly reduce yield to around 34% [1].
Q2: How can I avoid polyalkylation in Friedel-Crafts type reactions? A common strategy is to reduce the innate reactivity of the indole ring. This can be done by incorporating an electron-withdrawing group, such as a nitro group, onto the indole substrate. This modification has been shown to suppress side reactions and improve the yield of the desired mono-alkylated product [3].
FAQ 1: How can I improve the regioselectivity of the elimination step?
A common issue in traditional Nazarov reactions is the formation of regioisomeric cyclopentenone products when multiple β-hydrogens are available for elimination [1].
Problem: Non-selective elimination leads to mixtures of products.
Solution: Employ a silicon-directed strategy. Incorporating a silyl group (e.g., TMS) on one vinyl arm leverages the β-silicon effect. During the cyclization, the silicon group stabilizes the developing cation and is preferentially eliminated, directing the formation of a single regioisomer [2] [1].
Solution: Design a polarized system. Introduce an electron-donating group (EDG) on one terminal vinyl and an electron-withdrawing group (EWG) on the other. This polarization creates a clear electronic bias in the pentadienyl cation, guiding both the cyclization and the subsequent regioselectivity of the elimination [2] [1].
FAQ 2: My substrate is not reacting. How can I enhance reactivity?
Slow cyclization can stem from the substrate's inability to adopt the reactive s-trans/s-trans conformation or insufficient activation of the carbonyl [1].
FAQ 3: How can I control the stereochemistry of the product?
Controlling stereochemistry, especially at the alpha carbons, is challenging due to the potential for enolate equilibration [2] [1].
For systematic optimization, a Design of Experiments (DoE) approach is highly effective. The table below summarizes key factors and their optimized outcomes from a recent study on a model divinyl ketone in Deep Eutectic Solvents [4] [5].
| Factor | Effect on Reaction | Optimized Condition (DES2) |
|---|---|---|
| DES Type | Acts as solvent & promoter | TPMPBr / Acetic Acid (1:3) |
| Temperature | Higher conversion & yield | 60 °C |
| Time | Drives conversion to completion | 16 hours |
| Concentration | Affects yield & byproduct formation | 0.3 M |
Substituent Effects on Reactivity: A 2025 kinetic study established a quantitative structure-reactivity relationship, showing that substituents (R¹/R²) activate the initial 4π-electrocyclization in the following order [3]: Alkyl ≈ Aryl >> Aryl S-, Halogen, Alkyl O-, and Alkyl N-. Electron-withdrawing groups (e.g., -CN) generally deactivate the reaction [3].
This diagram outlines a logical workflow for troubleshooting and optimizing your Nazarov cyclization based on the principles above.
The strategies above are derived from literature on acid-catalyzed Nazarov cyclizations. The photo-Nazarov reaction operates via a different mechanism, typically involving photoexcitation of a substrate to form a divinyl ketone intermediate, which then undergoes thermal electrocyclization [4] [5].
FAQ: What are the main strategies to improve solubility for biological testing? Researchers primarily use three approaches: selecting green polar solvents like ethanol for synthesis, chemical fluorination of the core structure, and formulating polymeric polyplexes for delivery. The table below summarizes these methods.
| Strategy | Mechanism | Application Context | Key Outcome |
|---|---|---|---|
| Ethanol Solvent System [1] | Uses polar, protic solvent | Synthesis & purification | Successful synthesis of derivatives in a green, polar solvent (78°C) |
| Structural Fluorination [2] | Increases hydrophobicity & alters electronic properties | Polymer-based gene carrier design | Fine-tunes DNA binding strength and improves transfection efficiency |
| Polymeric Polyplex Formation [2] | Encapsulates compound in a hydrophilic polymer | Nucleic acid delivery (e.g., DNA/RNA) | Enables delivery of hydrophobic moieties in aqueous physiological environments |
Troubleshooting Guide: My compound precipitates in aqueous buffer. What should I do? This is a common issue. Follow this logical workflow to identify a solution.
This one-pot method is excellent for creating derivatives while maintaining solubility in a polar solvent like ethanol [1].
This protocol outlines the synthesis of a guanidinium-functionalized methacrylamide terpolymer containing a fluorinated indole moiety, which self-assembles into polyplexes in aqueous solution [2].
For most synthesized indeno[1,2-b]indole derivatives, purification is achieved through silica gel column chromatography [1] [2] [3]. The table below summarizes specific solvent systems used for different derivatives as reported in the literature.
| Compound Type / Description | Eluent System (Ratio) | Citation |
|---|---|---|
| Ketonic derivatives (e.g., Compound 5c) | Ethyl Acetate / Cyclohexane (1:2, v/v) | [3] |
| Phenolic derivatives (general procedure) | Ethyl Acetate / Cyclohexane (1:2, v/v) | [3] |
| 4,5,7-Trisubstituted derivative (Compound 5a-2) | Not specified (general use of column chromatography) | [2] |
| Various ketonic and phenolic derivatives (general procedure) | Not specified (general use of column chromatography) | [1] |
After purification, the purity of the final compounds is typically confirmed by analytical techniques such as thin-layer chromatography (TLC) and ultra-high-performance liquid chromatography (uHPLC/MS), with a common purity threshold of >95% [2] [3].
Group-Assisted Purification (GAP) chemistry is a greener approach that avoids traditional purification methods. The core principle involves attaching a GAP auxiliary (e.g., a diphenylphosphoryl group) to the starting material. This auxiliary drastically alters the solubility of the resulting product, allowing impurities to be removed by simply washing the crude reaction mixture with a combination of more polar and less polar solvents [4] [5].
While one study successfully used a GAP protocol for the aminobromination of cinnamic acids [4], another demonstrated the synthesis of indeno[1,2-b]indolones using a ZrO₂/CuO nanocomposite catalyst in ethanol. This method achieved high yields with an atom economy exceeding 94% and minimal byproducts, aligning with green chemistry principles, though the specific purification details for the final indolo[1,2-b]indolone products were not explicitly stated [5].
FAQ: My compound is not eluting from the column. What should I do?
FAQ: I am getting low yields after column chromatography. How can I improve recovery?
The workflow below summarizes the decision process for purifying these compounds.
| Problem Area | Specific Issue | Possible Cause & In-Depth Explanation | Recommended Solution & Optimization |
|---|
| Reaction Pathway & Byproducts | Formation of an unexpected ammonium salt (e.g., 4d') during condensation [1]. | Hydrolysis of the intermediate imine: The expected dihydroxyindeno[1,2-b]indole intermediate is susceptible to hydrolysis under certain work-up or reaction conditions. This can lead to an open-chain structure that forms an ammonium salt with the isopropylamine used in the synthesis [1]. | • Optimize work-up procedure: Isolate the main product (4d) from the mother liquor and use it directly in the next step without extensive purification [1]. • Control reaction atmosphere: Ensure reactions are conducted under anhydrous conditions to prevent moisture-induced hydrolysis. | | Reaction Pathway & Byproducts | Low yield or formation of side products during aromatization to 5H-indeno[1,2-b]indole-6,9,10-triones (e.g., 7g) [1]. | Poor stability of the paraquinone derivative: Specific substituents (e.g., R1 = H, R2 = i-C3H7) can make the quinone product unstable under the reaction conditions, leading to decomposition [1]. | • Screen oxidation conditions: Explore alternative oxidizing agents or milder reaction conditions tailored to sensitive substrates. • Monitor reaction progress closely: Use TLC or LC-MS to identify the optimal reaction time and minimize decomposition. | | CK2 Inhibitory Activity | Low potency of final compounds in kinase assays. | Substituent effects on the D-ring: The nature and position of substituents on the four rings (A-D) critically influence the molecule's ability to fit into the ATP-binding pocket of CK2α [1]. | • Focus on potent scaffolds: Prioritize derivatives like the D-ring mono-keto 5a (IC50 = 0.17 µM) or the D-ring paraquinone 7a (IC50 = 0.43 µM) [1]. • SAR exploration: Introduce small, non-bulky alkyl groups (ethyl, isopropyl) on the C-ring, which have shown a favorable inhibitory effect [1]. |
This protocol is adapted from the literature for preparing the core dihydroxyindeno[1,2-b]indole scaffold [1].
This step involves aromatization to form the keto derivatives [1].
The following diagram illustrates the core synthesis pathway and the formation of the unexpected ammonium salt byproduct.
Q1: What are the key structural features of indeno[1,2-b]indoles that make them potent CK2 inhibitors? The potency stems from their planar, polycyclic system of annulated 6-5-5-6-membered rings, which allows them to fit effectively into the ATP-binding pocket of the CK2α subunit. Structure-Activity Relationship (SAR) studies show that even minor modifications, such as introducing small alkyl groups (e.g., ethyl, isopropyl) on the C-ring, can significantly enhance inhibitory activity [1].
Q2: My final indeno[1,2-b]indoloquinone yield is very low. What should I check? First, verify the success of the intermediate steps by fully characterizing compounds 4 and 5 using NMR and HRMS [1]. Second, closely monitor the oxidation step from 5 to 7; some paraquinone derivatives (e.g., 7g) are inherently unstable and give low yields. Optimizing the oxidation conditions (e.g., catalyst loading, temperature, time) is crucial [1].
Q3: Are there any known safety concerns related to these syntheses? While the search results do not specify hazards for these exact molecules, always treat new compounds with caution. General best practices include:
The methodology below is adapted from a 2024 study that successfully achieved Pd-mediated C–H amination on a 5-benzoyl-substituted indolizine substrate to produce indolizino[2,1-b]indoles [1].
Reaction Setup:
Synthetic Route to the Indolizine Core: The indolizine substrate itself was synthesized via a sequential 1,3-dipolar cycloaddition-ring opening process between N-tosyl-3-nitroindole and a pyridinium salt. The optimized conditions for this preparatory step are summarized in the table below [1].
| Parameter | Specification |
|---|---|
| Indole Substrate | N-tosyl-3-nitroindole (1.0 equiv) [1] |
| Pyridinium Salt | 1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide (1.2 equiv) [1] |
| Base | K₃PO₄ (4.0 equiv) [1] |
| Solvent | CH₃CN (0.15 M concentration) [1] |
| Temperature | 60 °C [1] |
| Time | 24 hours [1] |
The following table outlines common issues in Pd-catalyzed C–H activation, which are highly relevant to the amination reaction for constructing indolizino[2,1-b]indoles.
| Problem | Possible Cause & Diagnostic Clues | Potential Solution |
|---|---|---|
| Low Yield/No Reaction | Inefficient generation of active Pd(0) catalyst; Ligand oxidation or reagent consumption during pre-catalyst reduction [2]. | Systematically optimize pre-catalyst reduction. Use primary alcohols (e.g., N-hydroxyethyl pyrrolidone) as sacrificial reductants to protect ligands and reagents [2]. |
| Poor Catalyst Activity | Inappropriate ligand or counterion; Formation of inactive Pd nanoparticles [2]. | Screen ligands (e.g., DPPF, Xantphos, SPhos) and Pd sources (e.g., Pd(OAc)₂, PdCl₂(ACN)₂). Control metal/ligand ratio to prevent nanoparticle formation [2]. |
| Lack of Regioselectivity | Missing or ineffective directing group; Competing reaction pathways [3] [4]. | Ensure substrate has a suitable coordinating group (e.g., pyridine nitrogen) to direct C–H cleavage to the desired position [3]. |
A 2025 study emphasizes that a major source of failure in palladium-catalyzed reactions is the uncontrolled reduction of the Pd(II) pre-catalyst to the active Pd(0) species. Inefficient reduction can lead to low catalytic activity, requiring higher palladium loadings and generating impurities [2].
This diagram visualizes the critical step of catalyst activation. To avoid the problem path (red) and follow the solution path (green), focus on the reduction protocol [2]:
To build a more comprehensive knowledge base, I suggest:
Extensive Structure-Activity Relationship (SAR) studies have identified that substitutions at the 5-, 4-, and 7- positions of the indeno[1,2-b]indole scaffold are critical for boosting inhibitory potency against CK2 [1] [2] [3].
The quantitative data below summarizes the effects of specific substituents, with IC50 values indicating inhibitor potency (a lower IC50 value represents a more potent inhibitor).
| Position | Optimal Substituent | Example Compound (Code) | Reported IC₅₀ (nM) | Key SAR Insight |
|---|---|---|---|---|
| R⁵ | Isopropyl (CH(CH₃)₂) [2] |
4p [4] | 25 | Hydrophobic, branched alkyl group significantly boosts potency [2] [3]. |
| R⁴ | 3-methylbut-2-enyloxy [4] | 4p [4] | 25 | Alkoxy group preferred; chain length and hydrophobicity impact activity [2]. |
| R⁴ | Methoxy (OCH₃) [1] |
5a-2 [1] | 25 | Simpler alkoxy group can also yield high potency [1]. |
| R⁷ | Methyl (CH₃) [1] |
5a-2 [1] | 25 | Small alkyl group enhances activity [1] [2]. |
| R¹ | Bromo (Br) [5] |
4w [5] | 110 | Halogen substitution (e.g., bromo) can improve potency, potentially through halogen bonding [5]. |
Here are detailed methodologies for core experiments used to evaluate novel indeno[1,2-b]indole derivatives.
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of your compounds [1].
This method explains how to measure the intracellular concentration and distribution of your inhibitor, which is critical for understanding its cellular activity [1].
This section addresses specific problems you might encounter during your research.
Problem: High in vitro potency but low cellular activity.
Problem: Difficulty rationalizing binding mode based on structure.
Problem: Achieving selectivity over other kinases.
The following diagram maps the logical workflow from compound design and synthesis through to mechanistic studies, integrating the key experiments discussed.
The table below summarizes the key information on indeno[1,2-b]indole derivatives as ABCG2 inhibitors.
| Property | Description |
|---|---|
| Core Scaffold | Indeno[1,2-b]indole [1] |
| Reported Activity | Initially investigated as potent inhibitors of human protein kinase CK2; activity as ABCG2 inhibitors is recognized but not quantified in the provided data [1]. |
| Known Potent Inhibitors | Ko143 (a fumitremorgin C analogue) is a widely used, potent experimental inhibitor, but it is not an indeno[1,2-b]indole [2] [1]. |
| Current Status | Research is in early stages. The search results indicate a need for novel, effective ABCG2 inhibitors as none have reached clinical use [1]. |
While specific protocols for indeno[1,2-b]indoles are not detailed, the general workflow for evaluating a potential ABCG2 inhibitor is well-established. The diagram below outlines the key steps, from cell-based assays to mechanistic studies.
The flowchart above shows the key experimental stages, and the table below details the common protocols used in these stages [3] [4] [2].
| Assay Type | Key Protocol Steps | Interpretation of Results |
|---|---|---|
| High-Throughput Screening (Accumulation) | Seed ABCG2-overexpressing cells (e.g., NCI-H460/MX20) in 384-well plates. Incubate with fluorescent substrate (e.g., 1 μM Pheophorbide a) and test compound for 18 hours [3] [5]. Wash cells and measure intracellular fluorescence [3]. | A significant increase in fluorescence compared to control indicates that the test compound is inhibiting ABCG2-mediated efflux [3]. |
| Cytotoxicity (Sensitization) | Treat ABCG2-overexpressing and parental cells with a cytotoxic ABCG2 substrate (e.g., mitoxantrone) in the presence or absence of the test inhibitor for 2-3 days [3]. Measure cell viability using an XTT or MTT assay [3]. | A leftward shift in the cytotoxicity curve (lower IC₅₀) only in the resistant cells confirms that the inhibitor reverses ABCG2-mediated resistance [3]. |
| Vesicle-Based Transport | Prepare inside-out membrane vesicles from ABCG2-expressing cells. Incubate vesicles with a radiolabeled substrate (e.g., [³H]-Estrone-3-sulfate) and ATP/Mg²⁺, with or without inhibitor [2]. Stop reaction by filtration and measure vesicular radiolabel content [2]. | A decrease in ATP-dependent substrate accumulation in vesicles indicates direct inhibition of ABCG2 transport function [2]. |
Q: What are the common issues with false positives in ABCG2 inhibitor screens? A: A major concern is compound autofluorescence, which can interfere with fluorescence-based accumulation assays. It is crucial to include control wells with the test compound alone (no fluorescent substrate) to correct for this. Furthermore, some compounds may be toxic to the cells at screening concentrations, reducing fluorescence due to cell death rather than true inhibition. Always check for cytotoxicity in parallel [3] [4].
Q: My compound shows good inhibition in accumulation assays but fails to sensitize cells in cytotoxicity tests. Why? A: This discrepancy can arise for several reasons. The compound might be a substrate itself (competitively increasing probe accumulation) but not a true inhibitor that blocks efflux of the chemotherapeutic drug. Alternatively, the compound may have inherent cytotoxicity that masks the sensitization effect, or it might not be stable in long-term culture conditions required for the cytotoxicity assay [3] [2].
Q: How can I determine if my inhibitor is specific to ABCG2 and not affecting P-gp or MRP1? A: You must test your compound in cell lines engineered to overexpress P-gp (ABCB1) or MRP1 (ABCC1). Use established fluorescent substrates for these transporters, such as Rhodamine 123 for P-gp and Calcein-AM for MRP1, in accumulation assays. A specific ABCG2 inhibitor should have negligible effect on the accumulation of these substrates in P-gp or MRP1 overexpressing cells [3].
Phenolic indeno[1,2-b]indoles represent a specific class of compounds that function as potent, selective, and non-toxic inhibitors of the ABCG2 transporter [1] [2].
The table below summarizes the key experimental data for a representative phenolic indenoindole derivative.
| Property | Value/Result | Experimental Context |
|---|---|---|
| ABCG2 Inhibition Potency | ~3-fold more potent than ketonic indenoindole derivatives [2] | Cell-based efflux assays |
| Cytotoxicity | Low cytotoxicity [1] [2] | Cytotoxicity assays on relevant cell lines |
| Selectivity over P-gp/MRP1 | Selective for ABCG2 (ketonic derivatives also inhibit MRP1) [1] | Comparative transporter assays |
| Effect on ABCG2 ATPase | Strong stimulation of basal ATPase activity [1] [2] | ATPase activity assay using membrane vesicles |
| Physical Form | Red solid [1] | Post-synthesis characterization |
| Melting Point | 144 °C [1] | Post-synthesis characterization |
To study these compounds, you can employ several well-established experimental models. The following diagram outlines a potential workflow integrating key assays.
This assay measures the transporter's ATP hydrolysis activity directly [3].
This assay evaluates the functional outcome of inhibition—increased intracellular retention of a fluorescent ABCG2 substrate [3].
This assay confirms that the ABCG2 inhibitors themselves are not toxic at working concentrations [1].
The following table summarizes core experimental findings for a series of indenoindole derivatives, highlighting their potent activity against drug-resistant cancer cell lines [1].
| Compound Core Structure | Key Substituent (R) | IC₅₀ in K562 Leukemia | Resistance Index (RRI) (K562adr vs. K562) | In Vivo Efficacy (Colon 38 Model) |
|---|---|---|---|---|
| 8-[2-(dialkylamino)ethoxy]-2,3-dimethoxy-5H-10H-indeno[1,2-b]indol-10-one-O-propynyl-oxime | Phenyl | ~50 nM | 10-30 | Not specified for this analog |
| Same as above | Furanyl | ~50 nM | 10-30 | Not specified for this analog |
| Same as above | Methyl | ~50 nM | 10-30 | 100% complete tumor regression at 25 mg/kg |
Key Findings from Data [1]:
Here are detailed methodologies for key experiments used to characterize indenoindole analogs.
This protocol determines the compound's ability to intercalate into DNA [1].
This protocol evaluates the compound's ability to stabilize the topoisomerase II-DNA cleavage complex [1].
This protocol measures the compound's ability to kill drug-sensitive and drug-resistant cells [1].
The following diagram visualizes the experimental workflow for characterizing a novel indenoindole analog, from initial screening to mechanistic studies.
Q1: Why are indenoindole analogs particularly effective against multidrug-resistant cancer cells? Their efficacy stems from a dual mechanism of action that bypasses common resistance pathways [1]:
Q2: What is the most critical structure-activity relationship (SAR) for this class of compounds? The core structure is essential, but the nature of the substituent on the propynyl side chain (R group) is critical [1] [2]. The phenyl, furanyl, and methyl substituents have all shown excellent activity and low RRI. The R group modulates DNA binding affinity and topoisomerase II inhibition, directly influencing cytotoxic potency.
Q3: My indenoindole compound shows good in vitro cytotoxicity but poor in vivo efficacy. What could be the issue? This is a common translational challenge. Consider these factors:
Q4: Are there other indole-based compounds known to overcome MDR? Yes, several indole-based scaffolds are being investigated for this purpose. FDA-approved drugs like Sunitinib and Alectinib are used against resistant cancers [4] [5] [6]. Furthermore, natural indole alkaloids (e.g., Vinca alkaloids like vinblastine) and synthetic dimers or hybrids are prominent areas of research for overcoming drug resistance [4] [5].
The data below is sourced from a 2023 study that synthesized and evaluated a series of novel benzo[f]quinoline derivatives. The most active compounds and their efficacy are listed here [1].
| Compound ID | Core Structure | Cancer Cell Lines Tested | Cytotoxic Activity (IC₅₀) | Key Findings & Selectivity |
|---|---|---|---|---|
| 3d (Quaternary salt) | Benzo[f]quinoline | Panel of multiple cancer types | Single-dose assay showed strong activity | Non-selective cytotoxicity; remarkable efficacy against HOP-92 (lung), LOX IMVI & SK-MEL-5 (melanoma), MDA-MB-468 (breast) |
| 3f (Quaternary salt) | Benzo[f]quinoline | Leukemia and other cell lines | Single-dose assay showed strong activity | Highly selective for leukemia cells; selected for advanced five-dose screening |
| 6a-f, 7a-e (Cycloadducts) | Pyrrolo- or Isoindolo-benzo[f]quinoline | Panel of multiple cancer types | Generally less active than quaternary salts 3d and 3f | - |
For researchers looking to replicate or understand the basis of these findings, here are the methodologies used in the cited studies.
1. Synthesis of Isoindolo-Benzo[f]quinoline Derivatives [1]
2. In Vitro Cytotoxicity Evaluation [1]
3. Mechanism-of-Action Studies for Related Indoloquinazolines While not for the exact scaffold you asked about, a 2025 study on cytotoxic indolo[1,2-c]quinazoline derivatives provides a model for mechanistic investigation [2]:
The diagram below visualizes a potential workflow for evaluating these compounds, integrating protocols from the cited research.
| Compound / Class | Core Structure / Representative | Reported IC₅₀ / Kᵢ | Key Characteristics & Experimental Notes |
|---|---|---|---|
| Indeno[1,2-b]indoles (e.g., 4p) | Tetracyclic, planar structure [1] [2] | 25 nM (4p, CK2 holoenzyme) [1] [3] | High potency; ATP-competitive [1]; unique "hydrophobic-out/oxygen-in" binding mode mediated by a hidden water molecule [1]; good cellular uptake [4] [3]. |
| Indeno[1,2-b]indoles (e.g., 5a-2) | Tetracyclic, planar structure [4] | 25 nM (5a-2) [4] | High cellular uptake (408 nM intracellular concentration); primarily cytoplasmic localization; strong anti-migratory effect [4]. |
| Ellagic Acid | Natural polyphenol [2] | 20 nM (Kᵢ) [5] 40 nM (IC₅₀) [2] | Identified via virtual screening [5]; a historical benchmark for potency; limited information on cellular activity in CK2 context. | | Emodin | Anthraquinone [2] | 0.89 µM (IC₅₀) [2] | Early, less potent CK2 inhibitor; demonstrates that CK2 inhibitors can bind without canonical hinge interactions [1]. |
Beyond pure enzymatic potency, research reveals critical differences in how these inhibitors behave in biological systems.
The data in this field are primarily generated using the following established methodologies:
The following diagram illustrates the logical workflow for the key experiments that establish a comprehensive profile for a CK2 inhibitor, from biochemical potency to cellular mechanism.
When evaluating these results for your research, consider:
| Feature | Phenolic Derivatives | Ketonic Derivatives |
|---|---|---|
| ABCG2 Inhibition Potency | Approximately 3-fold more potent; best compounds have IC₅₀ in sub-micromolar range (e.g., 0.07 µM) [1] [2]. | Less potent than phenolic derivatives [1]. |
| Selectivity for ABCG2 | High selectivity; do not inhibit P-glycoprotein or MRP1 [1]. | Lower selectivity; can also interact with MRP1 [1]. |
| Effect on ABCG2 ATPase Activity | Strong stimulation [1] [2]. | Weak or no stimulation [1]. |
| Cytotoxicity | Low cytotoxicity [1]. | Information not explicitly stated in search results; one study notes phenolic derivatives have "low cytotoxicity" without direct ketonic comparison [1]. |
| Inhibition of Casein Kinase II (CK2) | Lower interaction with CK2 [1]. | Originally designed as CK2 inhibitors [1] [2]. |
| Inferred Binding Mechanism | Distinct binding site from ketonic derivatives, suggested by different ATPase activity stimulation [1]. | Binds differently from phenolic derivatives; interaction with MRP1 suggests broader specificity [1]. |
The comparative data in the table above were generated using standard assays in ABC transporter research:
The differential effects on ATPase activity suggest that phenolic and ketonic indeno[1,2-b]indoles interact with ABCG2 in distinct ways.
The diagram illustrates the proposed mechanism: phenolic derivatives bind to a distinct site on ABCG2, resulting in strong ATPase stimulation and high selectivity. Ketonic derivatives bind differently, leading to interaction with other transporters like MRP1 [1]. Docking studies suggest these inhibitors share a binding site with substrates like estrone-3-sulfate within the transmembrane domain [2].
For researchers aiming to develop therapeutics to overcome ABCG2-mediated multidrug resistance, the evidence indicates that phenolic indeno[1,2-b]indoles are a more promising chemical scaffold than the ketonic derivatives.
The key advantages are:
| Heterocyclic Compound / System | OLED Emission Color | Maximum External Quantum Efficiency (EQE) | Key Findings & Context |
|---|---|---|---|
| Tetrahydroquinoxaline (THQX)-Organoboron [1] | Blue (476 nm) | 28.7% | Significantly mitigated efficiency roll-off (remains at 19.0% at 1000 cd m⁻²) [1]. |
| Pyrazino[2,3-g]quinoxaline (PQ) [2] | Deep-Red (685 nm) & NIR (780 nm) | 0.3% (deep-red), 0.04% (NIR) | Solution-processed OLEDs; emission among the most red-shifted for quinoxaline-type TADF emitters [2]. |
| Thiadiazolo[3,4-g]quinoxaline [3] | Near-Infrared (700 nm) | ~15% | Chiral emitter using a TADF sensitizer strategy; a record for chiral NIR-emitting OLEDs [3]. |
| Benzo[1,2-b:4,5-b']dithiophene (BDT) [4] | Not Specified | Not Quantified | Studied as a weak donor in TADF systems; exhibited room-temperature phosphorescence instead of TADF [4]. |
The high-performance data in the table come from standard OLED device fabrication and characterization methodologies. Here are the typical experimental protocols used in such studies:
Since direct data on indeno[2,1-b]indole is unavailable, the following workflow outlines a strategic approach to evaluate its potential for OLED applications. This involves synthesizing the core structure and then systematically testing its properties.
The inhibitory potency of indeno[1,2-b]indole derivatives is highly dependent on specific substitutions at the 4, 5, and 7 positions of the core scaffold. The table below summarizes the key structural features and their impact on activity, alongside quantitative data for leading compounds [1] [2].
| Compound ID | Substituents (Position) | In Vitro IC₅₀ (nM) | Key Structural Insights & Comparisons |
|---|---|---|---|
| 5a-2 | 4-methoxy, 5-isopropyl, 7-methyl [1] | 25 [1] | Optimized 4,5,7-trisubstitution; high cellular uptake (408.3 nM) [1]. |
| 4p | 4-(3-methylbut-2-enyloxy), 5-isopropyl [1] | 25 [1] | Early lead compound; demonstrates broad anti-cancer effects [1]. |
| CX-4945 (Silmitasertib) | N/A (Clinical benchmark) | 3.7 [1] | Reference ATP-competitive inhibitor; strong pro-apoptotic effect [1]. |
| 4h / 4w | Various (see insights) | 110 [2] | Among the most active from a QSAR study of 20 derivatives [2]. |
Key Structure-Activity Relationship (SAR) Insights:
The quantitative data cited rely on robust and specific biochemical and cellular assays.
Protein kinase CK2 is a constitutively active serine/threonine kinase that acts as a "lateral player," amplifying multiple pro-survival and oncogenic signaling pathways. The following diagram illustrates its central role and the mechanism of ATP-competitive inhibitors like indeno[1,2-b]indoles.
A critical finding from recent research is that different CK2 inhibitors, despite similar intracellular kinase inhibition, can produce distinct biological outcomes due to their subcellular localization.
As the diagram shows, while CX-4945 is predominantly nuclear (49% localized) and exerts strong pro-apoptotic effects, the indeno[1,2-b]indole 5a-2 is primarily cytoplasmic (71% localized), leading to a more potent inhibition of tumor cell migration [1]. This highlights that the subcellular site of CK2 inhibition is a crucial determinant of the phenotypic outcome.
This distinct profile makes them valuable chemical probes for dissecting the compartment-specific functions of CK2 and promising candidates for further development, especially in cancer types where cell migration and invasion are critical.
Experimental evidence confirms that indeno[1,2-b]indoles are ATP-competitive inhibitors that bind directly to the CK2 ATP-binding pocket.
The following diagram illustrates this unique binding mechanism and the subsequent cellular effects of CK2 inhibition.
The table below summarizes the inhibitory potency and key cellular activities of prominent indeno[1,2-b]indole derivatives compared to the clinical-stage benchmark inhibitor CX-4945 (Silmitasertib).
| Compound | In vitro CK2 IC₅₀ | Key Cellular Activities (vs. CX-4945) | Intracellular Concentration | Subcellular Localization |
|---|---|---|---|---|
| 4p | 25 nM [1] [3] | Strong anti-proliferative & pro-apoptotic effects; disrupts spheroid cohesion [3] | ~5 µM (after 1h) [3] | Information missing |
| 5a-2 | 25 nM [4] | More effective at inhibiting cell migration; weaker pro-apoptotic effect [4] | 408.3 nM [4] | Predominantly cytoplasmic (71%) [4] |
| THN27 | 273 nM (CK2α') / 607 nM (CK2α) [2] | Information missing | Information missing | Information missing |
| 4h / 4w | 110 nM [5] | Information missing | Information missing | Information missing |
| CX-4945 | 3.7 nM [4] | Stronger pro-apoptotic effect; less effective against migration [4] | 119.3 nM [4] | Balanced; 49% in nuclear fraction [4] |
Here are the core methodologies used in the cited studies to generate the data presented above.
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀), measuring direct inhibition of the kinase [4] [6].
This assay validates that the inhibitor effectively engages its target inside living cells [4] [3].
These experiments evaluate the functional consequences of CK2 inhibition in cancer models.
| Parameter | CX-4945 | Indenoindole 5a-2 |
|---|---|---|
| In Vitro CK2 Inhibition (IC₅₀) | 3.7 nM [1] | 25 nM [1] |
| Intracellular Concentration | 119.3 nM [1] | 408.3 nM [1] |
| Subcellular Localization | 49% Nuclear [1] | 71% Cytoplasmic [1] |
| Key Cellular Effects | Strong pro-apoptotic and anti-proliferative effects [1] | Potent inhibition of tumor cell migration [1] |
| Proposed Primary Action | Affects nuclear CK2 substrates, promoting cell death [1] | Affects cytoplasmic CK2 substrates, disrupting cell motility [1] |
A key finding from this research is that the subcellular localization of a CK2 inhibitor significantly influences its biological impact. The following diagram illustrates how the different distributions of CX-4945 and 5a-2 lead to distinct cellular outcomes.
For researchers, the methodologies used in these comparative studies are critical for evaluating the data.
The comparative findings between 5a-2 and CX-4945 are based on the following key experiments [1]:
The data suggests that indenoindoles like 5a-2 are not simply less potent versions of CX-4945 but represent a different class of inhibitors with a unique mechanistic profile.
It is also noteworthy that CX-4945 itself faces challenges with specificity. A very recent 2025 study highlights that a newer derivative, SGC-CK2-2, was designed to have enhanced kinase selectivity, though it has reduced cellular potency compared to CX-4945 [2] [3] [4]. This aligns with the idea that the strong pro-apoptotic effect of CX-4945 may partly stem from off-target kinase inhibition [3].
This makes them valuable for probing the spatial biology of CK2 signaling and for developing anti-metastatic therapeutic strategies.